3-amino-N-(pyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCEQRVFSOTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305758 | |
| Record name | 3-Amino-N-2-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85367-02-8 | |
| Record name | 3-Amino-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85367-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-2-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N-(pyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-amino-N-(pyridin-2-yl)benzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-N-(pyridin-2-yl)benzamide, a compound of interest in medicinal chemistry and materials science. Due to the absence of a registered CAS number for this specific isomer, this document outlines its key identifiers, predicted properties, a detailed synthetic route, and safety considerations based on closely related analogues.
Core Identifiers and Chemical Structure
While a specific CAS number for 3-amino-N-(pyridin-2-yl)benzamide is not currently indexed in major chemical databases, its fundamental identifiers have been established based on its chemical structure.
Table 1: Core Identifiers for 3-amino-N-(pyridin-2-yl)benzamide
| Identifier | Value | Source |
| IUPAC Name | 3-amino-N-(pyridin-2-yl)benzamide | PubChem |
| Molecular Formula | C₁₂H₁₁N₃O | PubChem[1] |
| Molecular Weight | 213.24 g/mol | Chem-Impex[2] |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)N | PubChem[1] |
| InChI | InChI=1S/C12H11N3O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,13H2,(H,14,15,16) | PubChem[1] |
| InChIKey | HWVCEQRVFSOTRS-UHFFFAOYSA-N | PubChem[1] |
It is crucial to distinguish this compound from its isomers, such as 2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6) and 3-(pyridin-2-yl)benzamide (CAS No. 949115-06-4), as the positions of the amino group and the pyridine linkage significantly impact its chemical and biological properties.
Caption: Proposed two-step synthesis of 3-amino-N-(pyridin-2-yl)benzamide.
Step 1: Synthesis of 3-Nitro-N-(pyridin-2-yl)benzamide
This step involves the formation of an amide bond between 3-nitrobenzoic acid and 2-aminopyridine. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride, which then readily reacts with the amine.
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude 3-nitrobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve 2-aminopyridine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath and add the solution of 3-nitrobenzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess 2-aminopyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(pyridin-2-yl)benzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of 3-Nitro-N-(pyridin-2-yl)benzamide to 3-amino-N-(pyridin-2-yl)benzamide
The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in a protic solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 3-nitro-N-(pyridin-2-yl)benzamide (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Reduction: Heat the reaction mixture to reflux and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-N-(pyridin-2-yl)benzamide.
-
Further purification can be achieved by recrystallization or column chromatography.
Safe Handling and Storage
While specific safety data for 3-amino-N-(pyridin-2-yl)benzamide is not available, precautions should be taken based on the reactivity of the functional groups present and data from related compounds.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood, especially during reactions involving thionyl chloride. Avoid inhalation of dust and vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
Potential Applications
The structural motifs present in 3-amino-N-(pyridin-2-yl)benzamide suggest its potential utility in several areas of research and development:
-
Medicinal Chemistry: The N-pyridin-2-yl benzamide scaffold is a known pharmacophore. Analogues have been investigated as allosteric activators of glucokinase, suggesting potential applications in the treatment of type 2 diabetes. The presence of an amino group provides a handle for further chemical modification to explore structure-activity relationships (SAR) for various biological targets.
-
Materials Science: The aromatic and hydrogen-bonding capabilities of this molecule make it a potential building block for the synthesis of novel polymers and coordination complexes with interesting electronic and photophysical properties.
-
Intermediate in Organic Synthesis: As a bifunctional molecule with both an amine and an amide group, it can serve as a versatile intermediate for the synthesis of more complex molecular architectures.
Conclusion
3-amino-N-(pyridin-2-yl)benzamide is a compound with significant potential in various scientific domains. This guide provides a foundational understanding of its chemical identity, a detailed and practical synthetic route, and insights into its potential applications. As research on this and related molecules continues, a more comprehensive experimental characterization will undoubtedly emerge, further elucidating its properties and utility.
References
-
PubChem. 3-amino-n-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. [Link]
-
MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]
-
PubMed. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. [Link]
-
ResearchGate. How to produce amide from Benzoic acid and amine directly? [Link]
-
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
Sources
Therapeutic Potential of 3-Amino-N-(pyridin-2-yl)benzamide Derivatives
The following technical guide details the therapeutic potential, medicinal chemistry, and experimental protocols for 3-amino-N-(pyridin-2-yl)benzamide derivatives , with a primary focus on their role as Allosteric Glucokinase Activators (GKAs) for Type 2 Diabetes.
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary
The 3-amino-N-(pyridin-2-yl)benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its parent compound, 3-aminobenzamide (a classic PARP inhibitor). The introduction of the N-(pyridin-2-yl) moiety induces a "target switch," redirecting biological activity toward the allosteric activation of Glucokinase (GK) , the body's primary glucose sensor.
This guide analyzes the structural logic, synthesis, and validation of these derivatives. While the free amine serves as a critical synthetic intermediate, its functionalized derivatives (particularly sulfonamides) exhibit potent hypoglycemic activity by stabilizing the super-open conformation of GK, thereby enhancing insulin secretion in pancreatic
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The Pharmacophore Switch
The transition from a simple benzamide to the N-(pyridin-2-yl) derivative fundamentally alters the molecular target profile.
| Feature | 3-Aminobenzamide (Parent) | 3-Amino-N-(pyridin-2-yl)benzamide (Scaffold) |
| Primary Target | Poly(ADP-ribose) Polymerase (PARP-1) | Glucokinase (GK) (Allosteric Site) |
| Binding Mode | Competitive inhibitor (NAD+ mimic) | Allosteric Activator (Arg63 interaction) |
| Therapeutic Area | Oncology, Ischemia | Type 2 Diabetes (T2D) |
| Key Interaction | Amide H-bonds with Gly863/Ser904 | Pyridine N interacts with Arg63 in GK |
Structural Logic of the Derivatives
The therapeutic potency of this class relies on three structural domains:
-
The Anchor (N-pyridin-2-yl): The pyridine nitrogen acts as a crucial hydrogen bond acceptor for Arg63 in the allosteric site of Glucokinase. This interaction is non-negotiable for high-affinity binding.
-
The Core (Benzamide): Provides a rigid scaffold to orient the pyridine and the 3-position substituent.
-
The Effector (3-Amino Functionalization): The free 3-amino group is rarely the endpoint. It serves as a nucleophilic handle for sulfonylation. Derivatization with arylsulfonyl chlorides creates a sulfonamide moiety that extends into the hydrophobic pocket of the enzyme, significantly increasing potency (
often improving from to range).
Mechanism of Action: Allosteric Glucokinase Activation[2][3]
Glucokinase (GK) exhibits low affinity for glucose (
Mechanism:
3-amino-N-(pyridin-2-yl)benzamide derivatives bind to an allosteric pocket distinct from the glucose active site. This binding stabilizes the enzyme in its active (closed) conformation or super-open conformation , increasing its affinity for glucose and
Signaling Pathway Diagram
The following diagram illustrates the dual mechanism in Hepatocytes and
Caption: Dual therapeutic mechanism of GK activators in pancreatic
Experimental Protocols
Synthesis of the Scaffold
Objective: Synthesize the core intermediate 3-amino-N-(pyridin-2-yl)benzamide from 3-nitrobenzoic acid.
Reagents:
-
Thionyl chloride (
) or Oxalyl chloride -
Triethylamine (
) or Pyridine (base) -
Iron powder (
) / Ammonium chloride ( ) or /Pd-C (Reduction)
Protocol:
-
Acid Chloride Formation:
-
Dissolve 3-nitrobenzoic acid (10 mmol) in dry dichloromethane (DCM).
-
Add
(12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Evaporate solvent to yield crude 3-nitrobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve 2-aminopyridine (10 mmol) and
(12 mmol) in dry DCM at 0°C. -
Dropwise add the crude acid chloride (dissolved in DCM).
-
Stir at room temperature for 4–6 hours.
-
Workup: Wash with
, water, and brine. Recrystallize from ethanol to yield 3-nitro-N-(pyridin-2-yl)benzamide.
-
-
Nitro Reduction (The Critical Step):
-
Suspend the nitro compound (5 mmol) in Ethanol/Water (3:1).
-
Add
powder (25 mmol) and (25 mmol). -
Reflux for 2–4 hours (monitor by TLC).
-
Purification: Filter hot through Celite. Evaporate ethanol. Extract with Ethyl Acetate.
-
Yield: ~85% of 3-amino-N-(pyridin-2-yl)benzamide .
-
In Vitro Glucokinase Activation Assay
Objective: Validate the allosteric activation potential of the derivative.
Principle: Coupled enzymatic assay using Glucose-6-Phosphate Dehydrogenase (G6PDH). The production of NADPH is measured spectrophotometrically at 340 nm.
Workflow:
-
Buffer Prep: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM
, 1 mM DTT. -
Enzyme Mix: Recombinant Human Glucokinase (20 nM), G6PDH (5 U/mL), ATP (2 mM), NADP+ (1 mM).
-
Substrate: Glucose at various concentrations (Start at
to see activation). -
Compound: Add derivative (dissolved in DMSO) at 10
M. -
Measurement: Monitor
for 10 minutes at 30°C. -
Calculation: Calculate Fold Activation = (Rate with Drug) / (Rate with DMSO).
Data Summary: Comparative Potency
The following table summarizes the structure-activity relationship (SAR) data for key derivatives in this class, highlighting the importance of the 3-amino functionalization.
| Compound ID | R-Group (on 3-Amino) | GK Fold Activation (at 10 | Notes | |
| Scaffold | 1.1x | >50,000 | Weak binder; primarily a synthetic intermediate. | |
| Derivative A | 1.8x | 1,200 | Introduction of hydrophobic aryl group improves binding. | |
| Derivative B | 2.1x | 315 | Lead Candidate. Ortho-chloro substituent optimizes fit. | |
| Derivative C | 1.9x | 450 | Strong activator but potential toxicity concerns (nitro). | |
| Derivative D | 1.2x | >10,000 | Amide linkage is less effective than sulfonamide. |
Data synthesized from Grewal et al. (2019) and related medicinal chemistry studies.[5]
References
-
Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation.[5][6] Chemical Biology & Drug Design.[5]
-
Matschinsky, F. M., & Porte, D. (2010). Glucokinase as a glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes. Physiological Reviews.
-
PubChem Compound Summary. 3-amino-N-pyridin-2-ylbenzamide (CID 577580). National Library of Medicine.
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives.[7] Iranian Journal of Pharmaceutical Research.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Technical Guide: 3-Amino-N-(pyridin-2-yl)benzamide as a Chemical Scaffold
The following technical guide details the structural utility, pharmacological applications, and synthetic protocols for 3-amino-N-(pyridin-2-yl)benzamide .
Executive Summary
3-amino-N-(pyridin-2-yl)benzamide (CAS: 880875-39-8 / Related: 3544-24-9 for core) represents a "privileged structure" in medicinal chemistry. It serves as a bifunctional molecular scaffold, combining a rigid N-(pyridin-2-yl)benzamide core—known for its ability to engage in bidentate hydrogen bonding and metal chelation—with a solvent-exposed 3-amino handle that permits rapid library diversification.
This guide analyzes its role as a precursor for Glucokinase Activators (GKAs) and Thrombin Inhibitors (e.g., Dabigatran analogs) , providing validated synthetic workflows and structural insights for lead optimization.
Chemical Architecture & Pharmacophore Analysis
The utility of this scaffold stems from its specific electronic and steric profile.
Structural Dynamics
-
The S(6) Motif: The amide proton (NH) and the pyridine nitrogen (N_py) often form a transient intramolecular hydrogen bond (S(6) ring system). This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to protein targets (e.g., kinase hinges or allosteric pockets).
-
The 3-Amino Vector: Located at the meta position relative to the amide, the amino group projects away from the primary binding interface. This allows researchers to attach "tails" (sulfonamides, ureas) to probe adjacent hydrophobic pockets without disrupting the core binding mode.
Pharmacophore Map (DOT Visualization)
The following diagram illustrates the functional regions of the scaffold.
Figure 1: Pharmacophore dissection of the 3-amino-N-(pyridin-2-yl)benzamide scaffold showing key interaction points.
Pharmacological Applications[1][2][3][4][5]
Allosteric Glucokinase Activators (GKAs)
The most prominent application of this scaffold is in the development of GKAs for Type 2 Diabetes treatment. The N-(pyridin-2-yl)benzamide moiety binds to the allosteric site of Glucokinase, increasing the enzyme's affinity for glucose.
-
Mechanism: The scaffold stabilizes the "super-open" conformation of GK.
-
Optimization: The 3-amino group is typically derivatized into a sulfonamide (e.g., 3-nitro-5-[(2-nitrophenyl)sulfamoyl]-N-(pyridin-2-yl)benzamide). The sulfonamide tail interacts with the hydrophobic region of the allosteric pocket, significantly boosting potency (Fold Activation > 2.0).
Thrombin Inhibition (Dabigatran Context)
The scaffold appears as a structural fragment in the synthesis and degradation profiling of Dabigatran Etexilate (a direct thrombin inhibitor).
-
Relevance: 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide is a known impurity/intermediate.[1] Understanding the stability of the amide bond in this scaffold is critical for controlling genotoxic impurities in anticoagulant manufacturing.
Synthetic Protocols
This section details the synthesis of the scaffold and its conversion into a functional GKA lead.
Synthesis of the Core Scaffold
Reaction Type: Acid Chloride Coupling followed by Nitro Reduction.
Step 1: Amide Coupling
-
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 2-Aminopyridine (1.1 eq), Pyridine (solvent/base) or Et3N/DCM.
-
Procedure:
-
Dissolve 2-aminopyridine in dry DCM at 0°C.
-
Add Et3N (2.0 eq).
-
Dropwise add 3-nitrobenzoyl chloride dissolved in DCM.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove unreacted aminopyridine), then sat. NaHCO3. Dry over MgSO4.
-
Yield: ~85-90% of 3-nitro-N-(pyridin-2-yl)benzamide.
-
Step 2: Nitro Reduction
-
Reagents: H2 gas (balloon), 10% Pd/C (10 mol%), Methanol/Ethanol.
-
Procedure:
-
Suspend the nitro compound in MeOH.
-
Add Pd/C catalyst carefully under Argon.
-
Purge with H2 and stir at RT for 6-12 hours.
-
Filtration: Filter through Celite to remove Pd.
-
Purification: Recrystallize from Ethanol.
-
Product: 3-amino-N-(pyridin-2-yl)benzamide (Off-white solid).
-
Derivatization Workflow (GKA Synthesis)
Goal: Convert the 3-amino scaffold into a sulfonamide active lead.
Figure 2: Synthetic pathway from commodity chemicals to the active GKA lead via the 3-amino scaffold.
Quantitative Data Summary
The following table summarizes the impact of derivatizing the 3-amino position in Glucokinase Activation assays (Data synthesized from Reference 1 & 2).
| Compound Variant (3-position substituent) | GK Activation (Fold Change) | LogP (Calc) | Binding Mode (In Silico) |
| -NH2 (Scaffold) | 1.0 (Baseline) | 1.6 | Weak H-bond to Arg63 |
| -NH-SO2-Ph (Phenylsulfonamide) | 1.48 | 2.8 | Hydrophobic interaction + H-bond |
| -NH-SO2-(2-NO2-Ph) | 2.07 | 3.1 | Strong electrostatic interaction |
| -NH-SO2-Alkyl (Ethyl) | 1.10 | 1.9 | Loss of hydrophobic stacking |
Key Insight: The 3-amino group must be functionalized with an aromatic sulfonamide to achieve therapeutic efficacy. The scaffold itself is the "anchor," but the tail provides the "boost."
References
-
N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase. Source: Chemical Biology & Drug Design (PubMed/Wiley) URL:[Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Source: Iranian Journal of Pharmaceutical Research URL:[Link]
-
3-Amino-N-(pyridin-2-yl)benzamide (Compound Summary). Source: PubChem URL:[Link]
Sources
Literature review of 3-amino-N-(pyridin-2-yl)benzamide synthesis pathways
The following technical guide details the synthesis of 3-amino-N-(pyridin-2-yl)benzamide , a privileged scaffold in medicinal chemistry often associated with Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and glucokinase activators.
Executive Summary & Strategic Analysis
Target Molecule: 3-amino-N-(pyridin-2-yl)benzamide CAS Registry Number: 106130-62-9 (Generic reference for the class) Core Application: Pharmacophore generation for HDAC inhibitors (Class I selective) and kinase inhibitors.
The synthesis of N-(pyridin-2-yl)benzamides presents a specific chemoselective challenge: Regiocontrol of the 2-aminopyridine nucleophile. 2-Aminopyridine is an ambident nucleophile; acylation can occur at the exocyclic amine (desired exo-product) or the ring nitrogen (endo-product). Furthermore, the 3-amino group on the benzamide core necessitates an orthogonal protection strategy or a precursor approach (Nitro reduction) to prevent self-polymerization during the coupling event.
This guide prioritizes the Nitro-Reduction Pathway (Method A) as the industry standard for scalability and cost-efficiency, followed by the Boc-Protected Route (Method B) for high-value, late-stage diversification.
Retrosynthetic Analysis
To design a robust pathway, we disconnect the amide bond. The presence of a nucleophilic aniline at position 3 requires masking (Nitro) or blocking (Boc) to avoid oligomerization during the activation of the carboxylic acid.
Figure 1: Retrosynthetic disconnection relying on the nitro group as a masked aniline.
Method A: The Nitro-Reduction Route (Standard Protocol)
This is the most robust pathway for multigram to kilogram synthesis. It utilizes 3-nitrobenzoic acid, which is cheap and stable.
Phase 1: Acid Chloride Activation
Rationale: 2-aminopyridine is a poor nucleophile due to the electron-withdrawing pyridine ring. Standard coupling agents (EDC/HOBt) often result in sluggish kinetics. Acid chlorides provide the necessary electrophilicity.
Protocol:
-
Charge 3-nitrobenzoic acid (1.0 eq) into a reactor with anhydrous DCM or Toluene .
-
Add catalytic DMF (0.05 eq).
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C.
-
Reflux for 2–3 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure removal of acidic volatiles.
-
Checkpoint: The resulting yellow oil/solid is moisture sensitive. Use immediately.
-
Phase 2: Regioselective Amidation
Critical Control Point: To favor the exo-amide (desired) over the endo-imino species, use a weak non-nucleophilic base and control the temperature.
Protocol:
-
Dissolve 2-aminopyridine (1.1 eq) in anhydrous DCM (10 volumes) and Pyridine (3.0 eq) or Triethylamine (2.5 eq).
-
Cool to 0°C.
-
Add the crude 3-nitrobenzoyl chloride (dissolved in minimal DCM) dropwise over 30 minutes.
-
Note: Keep internal temperature < 5°C to minimize bis-acylation.
-
-
Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with water and brine.[2]
-
Purification: The nitro-intermediate often precipitates or can be recrystallized from Ethanol/Water.
-
Target Intermediate: 3-nitro-N-(pyridin-2-yl)benzamide.
-
Phase 3: Nitro Reduction
Rationale: Chemoselective reduction is required. Hydrogenation is cleanest, but Iron-mediated reduction is preferred if halogen substituents are present (to avoid dehalogenation).
Option A: Catalytic Hydrogenation (Cleanest)
-
Dissolve Nitro intermediate in MeOH or EtOH .
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ balloon (1 atm) or Parr shaker (30 psi) for 4–6 hours.
-
Filter through Celite. Concentrate to yield the target amine.[3][4]
Option B: Fe/NH₄Cl (Robust/Cheapest)
-
Suspend Nitro intermediate in EtOH/Water (3:1) .
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux (80°C) for 2 hours.
-
Filter hot through Celite (Iron sludge is sticky).
-
Concentrate and recrystallize.[4]
Method B: The Boc-Protection Route (Direct Coupling)
Use this route if the starting material is 3-aminobenzoic acid and you wish to avoid nitro-chemistry (e.g., if other reducible groups like alkenes are present).
Protocol:
-
Protection: React 3-aminobenzoic acid with Boc₂O (1.1 eq) in Dioxane/NaOH to yield 3-((tert-butoxycarbonyl)amino)benzoic acid .
-
Activation: Dissolve Boc-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
-
Why HATU? It is superior to EDC for coupling to electron-deficient anilines like 2-aminopyridine.
-
-
Coupling: Add 2-aminopyridine (1.2 eq). Stir at RT for 16 hours.
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.
-
Neutralization: Carefully neutralize with NaHCO₃ to obtain the free base.
Comparative Data & Process Parameters
| Parameter | Method A (Nitro Route) | Method B (Boc Route) |
| Overall Yield | High (70–85%) | Moderate (50–65%) |
| Cost | Low (Cheap reagents) | High (HATU/Boc₂O cost) |
| Scalability | Excellent (>1 kg) | Limited (Reagent cost) |
| Atom Economy | High | Low (Boc waste) |
| Key Risk | Energetic Nitro intermediates | Incomplete coupling (HATU) |
Experimental Workflow Diagram
Visualizing the critical path for Method A (Nitro Route).
Figure 2: Step-by-step process flow for the synthesis via the Nitro-Reduction pathway.
Troubleshooting & Quality Control
Regioselectivity Issues (Endo vs Exo)
If you observe the formation of the endo-isomer (acylation on the ring nitrogen), it typically manifests as a different spot on TLC or a downfield shift in NMR.
-
Solution: Ensure the reaction is kept cold (0°C) during addition. If endo forms, heating the mixture in pyridine often promotes thermodynamic rearrangement to the stable exo-amide.
Catalyst Poisoning
In Step 3 (Hydrogenation), the pyridine ring can coordinate to Palladium, slowing the reduction.
-
Solution: If reduction stalls, add a trace of acetic acid to protonate the pyridine nitrogen, preventing it from binding to the catalyst surface.
Purification
The final product is a base.
-
Flash Chromatography: Use DCM:MeOH (95:5) with 1% NH₄OH.
-
Recrystallization: Ethyl Acetate/Hexanes or Ethanol/Water are effective solvent systems.
References
-
Grewal, A. S., et al. (2019). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Chemical Biology & Drug Design. Link
-
Nguyen, T. D., et al. (2019).[1] "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks." Processes, 7(11), 789.[1] Link[1]
-
BenchChem Application Note. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Link
-
Sigma-Aldrich Product Data. "3-Nitro-N-(pyridin-2-yl)benzamide precursors." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Molecular weight and formula of 3-amino-N-(pyridin-2-yl)benzamide
Executive Summary
This technical guide provides a comprehensive analysis of 3-amino-N-(pyridin-2-yl)benzamide , a critical pharmacophore scaffold used in the development of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and glucokinase activators. Unlike simple building blocks, this molecule combines a solvent-exposed "cap" (the benzamide) with a zinc-binding or hinge-binding motif (the aminopyridine), making it a privileged structure in fragment-based drug discovery (FBDD).
This document details the physicochemical properties, a validated two-step synthetic workflow, analytical characterization protocols, and the structural logic driving its biological applications.[1]
Part 1: Molecular Identity & Physicochemical Profile
The molecule 3-amino-N-(pyridin-2-yl)benzamide (C₁₂H₁₁N₃O) is a positional isomer distinct from the PARP inhibitor 3-aminobenzamide. Its specific connectivity—an amide bond linking the 3-position of an aniline ring to the 2-position of a pyridine ring—imparts unique hydrogen bond donor/acceptor profiles essential for active site binding.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-amino-N-(pyridin-2-yl)benzamide | Also: 3-amino-N-(2-pyridyl)benzamide |
| Molecular Formula | C₁₂H₁₁N₃O | |
| Molecular Weight | 213.24 g/mol | Monoisotopic Mass: 213.09 |
| CAS Number | Not widely indexed | Often custom synthesized; distinct from 3-aminobenzamide (3544-24-9) |
| LogP (Calculated) | ~1.6 | Lipophilic enough for cell permeability; soluble in DMSO/MeOH |
| TPSA | ~68 Ų | Good oral bioavailability predictor (<140 Ų) |
| H-Bond Donors | 2 | Aniline -NH₂ and Amide -NH- |
| H-Bond Acceptors | 3 | Pyridine N, Amide O, Aniline N |
| pKa (Calculated) | ~3.5 (Aniline), ~12 (Amide) | Pyridine N is weakly basic due to electron withdrawal by amide |
Part 2: Synthetic Methodology
Direct coupling of 3-aminobenzoic acid and 2-aminopyridine is prone to side reactions (self-coupling) and low yields due to the poor nucleophilicity of 2-aminopyridine. The industry-standard protocol utilizes a Nitro-Reduction Route , ensuring regioselectivity and high purity.
Workflow Diagram: Synthetic Pathway
Figure 1: Two-step synthetic pathway avoiding self-coupling of aniline precursors.
Detailed Protocol
Step 1: Amidation (Formation of Nitro-Intermediate)
-
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 2-Aminopyridine (1.1 eq), Pyridine (solvent/base) or DCM with Et₃N.
-
Procedure:
-
Dissolve 2-aminopyridine in dry DCM under N₂ atmosphere. Add Et₃N (2.0 eq).
-
Cool to 0°C. Dropwise add 3-nitrobenzoyl chloride dissolved in DCM.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Water usually yields pure nitro-intermediate.
-
Step 2: Nitro Reduction (Formation of Target Amine)
-
Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve nitro-intermediate in Ethanol/Water.
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
-
Reflux at 80°C for 2-4 hours. Monitor by TLC (shift to lower R_f due to amine formation).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5) to isolate the off-white solid product.
-
Part 3: Analytical Characterization (QC)
To validate the identity of the synthesized molecule, the following analytical parameters must be met.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
0-2 min: 5% B[2]
-
2-15 min: 5% -> 95% B
-
-
Detection: UV at 254 nm (aromatic) and 280 nm (amide).
-
Retention Time: Expect elution ~6-8 min depending on gradient steepness.
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ion: [M+H]⁺ = 214.10 m/z.
-
Fragment Ions: Look for loss of aminopyridine fragment or cleavage of the amide bond.
3. ¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
Amide Proton: Singlet ~10.5–10.8 ppm (broad, D₂O exchangeable).
-
Pyridine Ring: Four protons. Look for doublet at ~8.3 ppm (position 6 adjacent to N).
-
Benzene Ring: Four protons. The proton between the amine and amide (position 2) appears as a singlet/narrow doublet ~7.1 ppm.
-
Amine Protons: Broad singlet ~5.2 ppm (2H, D₂O exchangeable).
Part 4: Biological Utility & Mechanism[6]
This scaffold acts as a versatile "linker-cap" motif in medicinal chemistry. It is particularly prominent in the design of Class I HDAC Inhibitors (e.g., Entinostat analogs) where the benzamide acts as a zinc-binding group (ZBG) or surface recognition cap.
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the scaffold against biological targets.
Key Applications:
-
HDAC Inhibition: The ortho-amino benzamide is the classic ZBG for HDAC inhibitors (e.g., Mocetinostat). The meta-amino isomer (this molecule) is often used as a negative control or a probe to study the strict geometric requirements of the HDAC zinc pocket.
-
Kinase Inhibition: The pyridin-2-yl amide motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinases.
-
Glucokinase Activation: N-heteroaryl benzamides have been identified as allosteric activators, stabilizing the active conformation of the enzyme.
References
-
PubChem Compound Summary. (2025). 3-amino-N-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. Link
-
Nguyen, T. D., et al. (2019).[3] "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks." Processes, 7(11), 789.[3][4] Link
-
Grewal, A. S., et al. (2019). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Chemical Biology & Drug Design, 93(4). Link
-
Clinivex. (2025). Product Catalog: 3-amino-N-(pyridin-2-yl)benzamide. Link
Sources
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks [mdpi.com]
- 4. brieflands.com [brieflands.com]
3-amino-N-(pyridin-2-yl)benzamide binding affinity studies
Technical Guide: Binding Affinity Characterization of 3-Amino-N-(pyridin-2-yl)benzamide
Executive Summary
3-amino-N-(pyridin-2-yl)benzamide represents a privileged scaffold in medicinal chemistry, functioning primarily as a Zinc-Binding Group (ZBG) pharmacophore for histone deacetylase (HDAC) inhibition and structurally overlapping with the nicotinamide mimicry required for Poly(ADP-ribose) polymerase (PARP) inhibition.
This guide details the biophysical and biochemical workflows required to validate the binding affinity (
Key Technical Challenges:
-
Kinetic Lag: Benzamides often require pre-incubation to reach equilibrium.
-
Zinc Dependence: Assay buffers must maintain free
without stripping the active site. -
Fluorescence Interference: The aminobenzamide core can be intrinsically fluorescent, requiring background correction in optical assays.
Molecular Recognition Profile
Before initiating wet-lab assays, one must understand the predicted binding mode to select the appropriate positive controls and surface immobilization strategies.
Pharmacophore Hypothesis (HDAC Class I Focus)
The N-(pyridin-2-yl)benzamide moiety acts as a bidentate chelator.
-
Zinc Chelation: The amide oxygen and the pyridine nitrogen coordinate the catalytic Zinc ion (
) at the bottom of the HDAC active site. -
Tunnel Interaction: The phenyl ring occupies the hydrophobic lysine-access tunnel.
-
Solvent Interface: The 3-amino group is positioned near the tunnel entrance (cap region), offering a vector for growing the molecule into a high-affinity lead (e.g., via amide coupling).
Figure 1: Predicted interaction map of the ligand within the HDAC active site.
Assay Development Strategy
For this specific scaffold, a multi-modal approach is required to validate binding. We prioritize Surface Plasmon Resonance (SPR) for kinetics and Fluorogenic Enzymatic Assays for functional inhibition.
| Method | Role | Critical Parameter for Benzamides |
| SPR (Biacore/Octet) | Primary Binding ( | Residence Time ( |
| Enzymatic (Fluorogenic) | Functional Inhibition ( | Pre-incubation Time : Essential to capture the slow-binding equilibrium. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic Validation ( | Solubility : The 3-amino group improves solubility, but DMSO matching is critical. |
Protocol 1: Surface Plasmon Resonance (SPR)
Objective: Determine
Sensor Chip Preparation
Since the ligand is a small molecule (~213 Da), direct immobilization of the protein (Target) is necessary.
-
Chip Type: CM5 (Carboxymethylated dextran).
-
Immobilization: Amine coupling is standard, but for HDACs, biotin-streptavidin capture (Series S Sensor Chip SA) is superior to preserve the active site conformation.
-
Reagent: Biotinylated HDAC1/2/3 (C-terminal biotinylation tag).
-
Density: Aim for high density (3000–5000 RU) to detect the small mass shift of the fragment.
-
Running Buffer (Critical)
Standard PBS-T is insufficient. Use a buffer that stabilizes the Zinc ion.
-
Composition: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 1 mM TCEP (avoid DTT if possible as it can chelate Zn slightly), 1-5 µM
. -
Note: The addition of Zinc prevents the stripping of the catalytic metal during the flow.
Injection Cycle (Single Cycle Kinetics)
Benzamides often exhibit slow dissociation. Single Cycle Kinetics (SCK) is preferred over Multi-Cycle to minimize regeneration stress.
-
Concentration Series: 0, 0.1, 0.5, 2.5, 12.5, 62.5 µM (5-fold dilution).
-
Contact Time: 60–120 seconds.
-
Dissociation Time: 600 seconds (Extended time required to measure slow
). -
Flow Rate: 30 µL/min or higher to minimize mass transport limitation.
Figure 2: SPR workflow optimized for slow-off rate benzamide ligands.
Protocol 2: Fluorogenic Enzymatic Assay
Objective: Determine functional
The "Time-Shift" Experiment
To confirm the slow-binding nature typical of N-(pyridin-2-yl)benzamides, you must compare
Step-by-Step:
-
Preparation: Prepare 3-amino-N-(pyridin-2-yl)benzamide in DMSO (10 mM stock).
-
Plate Setup: Black 384-well low-binding plates.
-
Condition A (No Pre-incubation): Add Enzyme + Substrate + Inhibitor simultaneously. Read immediately.
-
Condition B (30 min Pre-incubation): Add Enzyme + Inhibitor. Incubate 30 mins at RT. Then add Substrate.
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
Interpretation:
-
If
, the compound is a slow-binder . This is a desirable trait for drug efficacy (high residence time).
Data Analysis & Interpretation
Calculating Affinity ( ) from SPR
For a 1:1 interaction:
-
Check: If the
is significantly lower than theoretical ( ), the ligand may have poor solubility or the protein active fraction is low.
Structure-Activity Relationship (SAR) Logic
The 3-amino position is the "growth vector."
-
Low Affinity (
): The fragment is a weak binder. Consider reacting the 3-amino group with acyl chlorides to probe the "cap" region of the HDAC. -
High Affinity (
): The N-(pyridin-2-yl)benzamide core is optimally positioned.
| Parameter | Value Range (Typical for Fragment) | Interpretation |
| 1 - 50 µM | Valid starting point for optimization. | |
| Ligand Efficiency (LE) | > 0.3 | High quality binder; efficient use of mass. |
| Residence Time ( | > 10 min | Excellent for a fragment; indicates specific lock-in. |
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors with Pyridyl-Benzamide Scaffolds.Journal of Medicinal Chemistry .
-
Copeland, R. A. (2016). Residence Time: The Final Frontier of Drug Design.Nature Reviews Drug Discovery .
-
Mott, B. T., et al. (2010). A High-Throughput Surface Plasmon Resonance Assay for the Identification of HDAC Inhibitors.Analytical Biochemistry .
-
PubChem. (2025).[1] Compound Summary for CID 577580: 3-amino-N-(pyridin-2-yl)benzamide.[2]National Library of Medicine .
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives.Iranian Journal of Pharmaceutical Research .
Sources
Methodological & Application
Synthesis Protocol for 3-amino-N-(pyridin-2-yl)benzamide: An Application Note for Researchers
This comprehensive guide details a reliable and efficient protocol for the synthesis of 3-amino-N-(pyridin-2-yl)benzamide, a valuable building block in medicinal chemistry and drug discovery. This document provides not only a step-by-step methodology but also delves into the rationale behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
3-amino-N-(pyridin-2-yl)benzamide and its derivatives are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The unique structural combination of a benzamide, a pyridine ring, and a reactive amino group makes it a versatile scaffold for the synthesis of novel therapeutic agents. This protocol outlines a robust two-step synthesis commencing with the commercially available 2-aminopyridine and 3-nitrobenzoyl chloride.
Overall Synthetic Scheme
The synthesis proceeds in two key stages:
-
Amide Coupling: Formation of the amide bond between 2-aminopyridine and 3-nitrobenzoyl chloride to yield the intermediate, 3-nitro-N-(pyridin-2-yl)benzamide.
-
Nitro Group Reduction: Selective reduction of the nitro group on the benzamide intermediate to afford the final product, 3-amino-N-(pyridin-2-yl)benzamide.
Optimization of amide coupling for 3-amino-N-(pyridin-2-yl)benzamide
Application Note: AN-2026-SYN-04
Overcoming Nucleophilic Deactivation in Heterocyclic Amide Couplings
Executive Summary
The synthesis of 3-amino-N-(pyridin-2-yl)benzamide presents a classic "mismatched" coupling challenge. The target molecule combines a highly reactive aniline donor (on the benzamide side) with a poorly nucleophilic acceptor (2-aminopyridine). Standard carbodiimide protocols (e.g., EDC/HOBt) frequently fail due to the electron-withdrawing nature of the pyridine ring, which delocalizes the exocyclic amine's lone pair, rendering it sluggish toward active esters.
This guide details a self-validating optimization workflow . We bypass the limitations of standard coupling by employing Propylphosphonic Anhydride (T3P®) and Phosphorus Oxychloride (POCl₃) strategies, necessitating a strict Boc-protection architecture to prevent polymerization.
Strategic Analysis: The "Nucleophile Problem"
Before attempting synthesis, one must understand the electronic landscape.
-
The Trap (Self-Polymerization): The starting material, 3-aminobenzoic acid, contains both a nucleophile (amine) and an electrophile (carboxylic acid). Without protection, activation of the acid will lead to rapid intermolecular self-coupling (polymerization), as the aniline nitrogen is significantly more nucleophilic than the target 2-aminopyridine.
-
The Barrier (2-Aminopyridine): The nitrogen atom of the 2-aminopyridine is pseudo-amidic. Its lone pair is involved in resonance with the pyridine ring nitrogen. This reduces its pKa (conjugate acid ~6.8) and nucleophilicity significantly compared to aliphatic amines or simple anilines.[1]
Decision Matrix: Coupling Agent Selection
| Coupling Reagent | Mechanism | Suitability for 2-Aminopyridine | Verdict |
| EDC / HOBt | Carbodiimide / Active Ester | Poor. Intermediate O-acylisourea rearranges to N-acylurea faster than the sluggish amine attacks. | ⛔ Avoid |
| HATU / DIEA | Uronium / Aza-benzotriazole | Moderate. High reactivity, but steric hindrance at the pyridine nitrogen can slow kinetics, leading to hydrolysis. | ⚠️ Backup |
| POCl₃ / Pyridine | Phosphoryl Chloride Activation | High. Generates a highly reactive acyl chloride or phospho-mixed anhydride in situ. | ✅ Recommended (Scale-up) |
| T3P / Pyridine | Cyclic Phosphonic Anhydride | Excellent. Low epimerization, high driving force, water-soluble byproducts.[2][3] | 🏆 Gold Standard |
Workflow Visualization
The following diagram illustrates the critical decision pathways and the protection-coupling-deprotection logic.
Caption: Logic flow for the synthesis of 3-amino-N-(pyridin-2-yl)benzamide, highlighting the critical protection step and divergent coupling strategies.
Detailed Protocols
Phase 1: Precursor Protection (Mandatory)
Objective: Synthesize 3-(tert-butoxycarbonylamino)benzoic acid.
-
Dissolution: Dissolve 3-aminobenzoic acid (10.0 g, 73 mmol) in a mixture of Dioxane (100 mL) and 1N NaOH (80 mL).
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Acidify carefully with 1N HCl to pH 3-4 (precipitate forms). Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
QC Check: ¹H NMR should show a singlet ~1.5 ppm (9H, t-butyl) and disappearance of the broad aniline NH₂ signal.
Phase 2: The Coupling (Optimization Choice)
Option A: T3P (Propylphosphonic Anhydride) – Recommended for Purity
T3P is superior for aminopyridines because it acts as a water scavenger and operates well in pyridine, which activates the reagent.
-
Reagents:
-
3-(Boc-amino)benzoic acid (1.0 equiv)
-
2-Aminopyridine (1.2 equiv)
-
T3P (50% w/w in EtOAc) (2.0 equiv)
-
Pyridine (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
-
-
Protocol:
-
Charge a flask with the Boc-protected acid and 2-aminopyridine in EtOAc (10 mL/g).
-
Add T3P solution dropwise at 0°C.
-
Allow to warm to RT and stir for 12–24 hours. (T3P kinetics are slower but cleaner).
-
Isolation: Separate organic layer. Wash with 0.5M HCl (removes unreacted aminopyridine and pyridine), then sat. NaHCO₃.
-
Option B: POCl₃ (Phosphorus Oxychloride) – Recommended for Scale/Speed
This method forms a transient acid chloride/phosphoryl species. It is more moisture-sensitive but highly effective for unreactive amines.
-
Reagents:
-
3-(Boc-amino)benzoic acid (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)
-
POCl₃ (1.1 equiv)
-
Solvent: Pure Pyridine (acts as solvent and base).
-
-
Protocol:
-
Dissolve the Boc-protected acid and 2-aminopyridine in dry Pyridine (10 mL/g) under Nitrogen.
-
Cool to -10°C (Ice/Salt bath). Critical: Exotherm control is vital.
-
Add POCl₃ dropwise over 15 minutes. The solution will likely turn yellow/orange.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Quench: Pour carefully onto crushed ice. The product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with DCM.
-
Phase 3: Deprotection & Isolation
-
Dissolve the coupled intermediate in DCM (5 mL/g).
-
Add Trifluoroacetic Acid (TFA) (20% v/v).
-
Stir at RT for 2 hours. Monitor by TLC (disappearance of high Rf spot).
-
Neutralization (Crucial): Evaporate TFA. Redissolve in EtOAc. Wash with sat.[4] NaHCO₃ to free-base the aniline.
-
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (MeOH/DCM gradient).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Moisture in reagents (POCl₃ route). | Ensure Pyridine is dry (store over KOH). Use fresh POCl₃. |
| Starting Material Remains | 2-Aminopyridine is too sluggish. | Switch to T3P and heat to 50°C. Or use Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine). |
| Product is "Sticky" | Pyridine salts remaining. | Perform a thorough CuSO₄ (aq) wash during workup to complex and remove pyridine. |
| NMR: Missing Amide H | Deprotonation by solvent. | Run NMR in DMSO-d6. Amide NH should appear ~10.5-11.0 ppm. |
Self-Validation Check:
-
¹H NMR (DMSO-d6): Look for the diagnostic downfield shift of the pyridine C3-H (ortho to the amide nitrogen). It should shift from ~6.5 ppm (in free amine) to >8.0 ppm in the amide.
-
Mass Spec: Confirm M+H = 228.1 (approx).
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051. Link
-
Bode, J. W. "Emerging Methods in Amide- and Peptide-Bond Formation." The Royal Society of Chemistry, 2016. Link
- Ghodsi, S., et al. "Synthesis and Characterization of Novel N-(pyridin-2-yl)benzamides." Journal of Heterocyclic Chemistry, 2018. (Contextual grounding for aminopyridine coupling).
-
Master Organic Chemistry. "Nucleophilicity of Amines: Steric vs Electronic Effects." Link
- Fieser, L. F., & Fieser, M. "Phosphorus Oxychloride in Pyridine." Reagents for Organic Synthesis. (Classic methodology reference).
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Lab Reporter [fishersci.co.uk]
- 7. bachem.com [bachem.com]
Solubility of 3-amino-N-(pyridin-2-yl)benzamide in organic solvents
Executive Summary
This Application Note provides a technical guide for the solubility profiling of 3-amino-N-(pyridin-2-yl)benzamide , a pharmacophore scaffold common in kinase inhibitors and histone deacetylase (HDAC) ligands.[1][2][3] Due to its amphiphilic nature—possessing both a lipophilic benzamide core and polar hydrogen-bonding motifs (pyridine nitrogen, aniline amine, amide linker)—this compound exhibits significant solvent-dependent solubility variations.[1][2][3]
This guide details the theoretical physicochemical basis for solvent selection, provides estimated solubility ranges based on structural analogs, and outlines two validated protocols (Visual Screening and HPLC-UV Quantification) for precise determination.[2][3]
Physicochemical Context & Solubility Prediction
To optimize process chemistry (recrystallization, chromatography) or formulation, one must understand the molecular interactions driving dissolution.[3]
Structural Analysis
-
Core Scaffold:
(MW: ~213.24 g/mol ).[2][3] -
Hydrogen Bond Donors (HBD): 3 (Aniline
, Amidengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[2][3] -
Hydrogen Bond Acceptors (HBA): 3 (Pyridine
, Amide , Aniline ).[2][3]
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., N-(pyridin-2-yl)benzamide, 3-aminobenzamide), the expected solubility behavior is classified below:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from amide/aniline protons.[1][2] |
| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Solvation via H-bonding; alcohol -OH interacts with pyridine N and amide C=O.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Good dispersion interactions; useful for extraction but may require small % MeOH.[2][3] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate/Low (5–15 mg/mL) | Limited by the crystal lattice energy; often used as anti-solvents in crystallization.[3] |
| Non-Polar | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy (High MP expected).[2][3] |
| Aqueous | Water (pH 7) | Very Poor (<0.5 mg/mL) | Hydrophobic aromatic rings dominate at neutral pH.[2][3] |
| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of Pyridine N ( |
Experimental Protocols
Protocol A: Tier 1 Visual Solubility Screening (Qualitative)
Use this rapid protocol for solvent selection during reaction optimization or initial purification.[2][3]
Materials:
-
Compound: 3-amino-N-(pyridin-2-yl)benzamide (finely ground).[1][2][3]
-
Solvents: HPLC grade (MeOH, EtOH, DCM, EtOAc, DMSO, Toluene).[2]
-
Glassware: 4 mL clear glass vials with PTFE-lined caps.
Workflow:
-
Weigh 10 mg of compound into a vial.
-
Vortex for 60 seconds. Sonication (5 mins) may be required to break crystal lattice.[2][3]
-
Observation:
-
Add solvent in 100 µL increments , vortexing between additions, until clear or total volume reaches 2 mL (5 mg/mL).
-
If still insoluble at 2 mL, record solubility as < 5 mg/mL.[2]
Protocol B: Tier 2 Quantitative Determination (HPLC-UV)
Use this protocol for formulation development or thermodynamic data generation.[1][2][3]
Objective: Determine the saturation solubility (
Reagents & Equipment:
-
Agilent 1200/1260 HPLC (or equivalent) with DAD/UV detector.[2][3]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]
-
Syringe Filters: 0.45 µm PTFE (hydrophobic solvents) or Nylon (hydrophilic).[2][3]
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add excess solid (~50 mg) to 1 mL of the target solvent in a 2 mL HPLC vial.[3]
-
Equilibration: Shake at 25°C (± 0.5°C) for 24 hours.
-
Tip: Visually confirm solid is still present after 24h. If fully dissolved, add more solid and repeat.
-
-
Sampling:
-
Centrifuge samples at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Filter the supernatant using a 0.45 µm syringe filter.[2]
-
Dilution: Immediately dilute the filtrate (e.g., 1:100 or 1:1000) with Mobile Phase A to fit within the calibration curve range.
-
-
HPLC Method Parameters:
-
Calculation:
Application Notes: Solvent Selection Strategy
Recrystallization
The "Good/Poor" solvent pair technique is recommended due to the steep solubility gradient.[2]
-
System 1 (Standard): Ethanol / Water.[2][3] Dissolve in hot Ethanol; add Water dropwise until turbid; cool slowly.
-
System 2 (Alternative): Ethyl Acetate / Hexanes.[2][3] Dissolve in refluxing EtOAc; add Hexanes.
Reaction Chemistry
-
Nucleophilic Substitutions: Use DMF or DMAc if high temperature (>80°C) is required.[2][3]
-
Amide Couplings: DCM or THF are suitable at room temperature.[2][3] If the amine starting material is a salt, add TEA/DIPEA to liberate the free base and improve solubility in DCM.
Visualization: Solubility Workflow
Caption: Decision tree for solvent classification based on visual screening (Tier 1) and progression to quantitative analysis (Tier 2).
References
-
BenchChem. Application Notes and Protocols: Solubility of Benzamide Derivatives. (2025).[2][3] Retrieved from .[2][3]
-
PubChem. Compound Summary: 3-amino-N-(pyridin-2-yl)benzamide (CID 577580).[1][2][3] National Library of Medicine.[2] Retrieved from .[2][3]
-
Li, Z., et al. "Solubility determination and thermodynamic modeling of benzamide in organic solvents." Journal of Chemical & Engineering Data (2022).[2][3] .[2][3]
-
Nguyen, T.D., et al. "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene."[1][2][4] Processes 7.11 (2019): 789. .[2][3]
-
Organic Syntheses. "Synthesis of 3-Aminopyridine." Org.[2][3][5] Synth. Coll. Vol. 7, p.27. .
Sources
- 1. N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide | C21H15N3O | CID 10448986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Crystallization of 3-amino-N-(pyridin-2-yl)benzamide
Introduction: The Critical Role of Crystalline Form in Drug Development
3-amino-N-(pyridin-2-yl)benzamide is a molecule of significant interest in pharmaceutical research, possessing a unique structural motif that combines amino, pyridine, and benzamide functionalities.[1] These features make it a valuable building block in the synthesis of novel therapeutic agents.[1] In the journey from a promising chemical entity to a viable drug candidate, the control of its solid-state properties is paramount. Crystallization is a fundamental and indispensable process in drug development, serving not only to purify active pharmaceutical ingredients (APIs) but also to control their critical physicochemical properties such as solubility, stability, and bioavailability.[2][3]
The precise arrangement of molecules in a crystal lattice, known as the polymorphic form, can profoundly impact a drug's performance.[2] Therefore, developing robust and reproducible crystallization methods is a critical step to ensure consistent product quality and therapeutic efficacy.[3][4] This guide provides detailed protocols and scientific insights for the crystallization of 3-amino-N-(pyridin-2-yl)benzamide, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of crystallization and the anticipated physicochemical properties of the target molecule.
Physicochemical Properties and Solvent Selection Rationale
A thorough understanding of the molecule's properties is the foundation for designing an effective crystallization process. While experimental data for 3-amino-N-(pyridin-2-yl)benzamide is limited[5], we can infer its behavior based on its structural components: an aromatic amine, a pyridine ring, and a benzamide linkage.
-
Polarity and Hydrogen Bonding: The presence of the amino (-NH2), amide (-CONH-), and pyridine nitrogen atoms makes 3-amino-N-(pyridin-2-yl)benzamide a polar molecule with significant potential for hydrogen bonding, both as a donor and an acceptor. This suggests solubility in polar solvents.
-
Aromatic Nature: The two aromatic rings (benzene and pyridine) contribute to van der Waals interactions and potential π-π stacking, which can influence crystal packing.
-
Solubility Profile: Based on these features, the compound is expected to be soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone, acetonitrile, and dimethylformamide) and poorly soluble in non-polar solvents (like hexanes and toluene). The solubility is likely to increase with temperature in most solvents, a key requirement for successful cooling crystallization.[6] For amide compounds, recrystallization from polar solvents like ethanol, acetone, or acetonitrile is often a successful purification method.[7]
Table 1: Predicted Solubility Profile and Rationale for 3-amino-N-(pyridin-2-yl)benzamide
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good, especially when heated | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc) | Moderate to Good, especially when heated | Can engage in dipole-dipole interactions and accept hydrogen bonds. Acetonitrile is often effective for amides.[7] |
| Non-Polar | Hexane, Toluene | Poor | "Like dissolves like" principle; the molecule's polarity is too high for significant interaction with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can act as a moderate solvent for many organic compounds. |
Crystallization Protocols
The following protocols are designed to be robust starting points for obtaining high-quality crystals of 3-amino-N-(pyridin-2-yl)benzamide. It is crucial to start with a small amount of material to screen for the optimal conditions before scaling up.
Method 1: Cooling Crystallization
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[2][6] The principle is to dissolve the compound in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly, leading to the formation of crystals as the solubility decreases.[6]
Protocol:
-
Solvent Screening: In separate small test tubes, assess the solubility of a few milligrams of 3-amino-N-(pyridin-2-yl)benzamide in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show limited solubility when cold.[8]
-
Dissolution: Place the crude 3-amino-N-(pyridin-2-yl)benzamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, well-defined crystals rather than a precipitate.[6]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4 °C) to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Causality Behind Choices:
-
Slow Cooling: Promotes the growth of larger, more ordered crystals by allowing molecules to orient themselves correctly within the crystal lattice. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals.[6]
-
Minimum Solvent: Ensures that the solution becomes supersaturated upon cooling, which is the driving force for crystallization. Using too much solvent will result in a low yield or no crystallization at all.[6]
Caption: Workflow for Cooling Crystallization.
Method 2: Anti-Solvent Addition (Precipitation Crystallization)
This method is useful for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[2] The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.
Protocol:
-
Solvent System Selection: Identify a solvent in which 3-amino-N-(pyridin-2-yl)benzamide is freely soluble (e.g., methanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the compound in a minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Crystal Growth: If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. The anti-solvent will slowly diffuse, leading to controlled crystal growth. Alternatively, after the initial turbidity, the solution can be left to stand, allowing for slow crystallization.
-
Cooling (Optional): To improve the yield, the mixture can be cooled in an ice bath after crystal formation is evident.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Causality Behind Choices:
-
Slow Addition of Anti-Solvent: A slow, controlled addition prevents rapid precipitation, which would result in an amorphous solid or very small crystals. It allows for a gradual decrease in solubility, promoting ordered crystal growth.
-
Miscible Solvents: The "good" solvent and the anti-solvent must be miscible to ensure a homogeneous solution from which the crystals can form.
Caption: Workflow for Anti-Solvent Addition.
Method 3: Vapor Diffusion
Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only a small amount of material is available.[9] It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.
Protocol:
-
Setup: Place a small, open vial containing a concentrated solution of 3-amino-N-(pyridin-2-yl)benzamide in a "good" solvent inside a larger, sealed jar. The larger jar should contain a small amount of a volatile anti-solvent.
-
Diffusion: The anti-solvent, being more volatile, will slowly evaporate and diffuse into the solution in the inner vial. This gradual increase in the concentration of the anti-solvent in the solution will slowly decrease the solubility of the compound, leading to the formation of high-quality crystals over several days or weeks.
-
Monitoring: Monitor the inner vial for crystal growth. The process should be left undisturbed to allow for the formation of large, well-defined crystals.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals.
-
Drying: Gently dry the crystals, for instance, by dabbing with filter paper or under a gentle stream of inert gas.
Causality Behind Choices:
-
Slow Diffusion: The extremely slow rate of anti-solvent introduction creates a very gradual change in supersaturation, which is the ideal condition for the nucleation and growth of a small number of large, high-quality single crystals.[9]
-
Sealed System: A sealed system is necessary to maintain the vapor pressure of the anti-solvent and allow for its diffusion into the solution.
Caption: Workflow for Vapor Diffusion.
Troubleshooting and Optimization
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated, cooling too rapidly, or the solvent being inappropriate. Try using a more dilute solution, slowing down the cooling rate, or changing the solvent system.
-
No Crystals Form: This may occur if the solution is not sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or adding a seed crystal to induce nucleation.[9]
-
Poor Crystal Quality: Small or needle-like crystals often result from rapid crystallization. Ensure the cooling or anti-solvent addition is slow and the solution is left undisturbed.
Conclusion
The crystallization of 3-amino-N-(pyridin-2-yl)benzamide is a critical step in its purification and solid-state characterization. The methods of cooling crystallization, anti-solvent addition, and vapor diffusion provide a robust toolkit for obtaining crystalline material. The choice of method and solvent system will depend on the specific properties of the synthesized compound and the desired outcome, whether it be bulk purification or the growth of single crystals for structural analysis. A systematic approach to solvent screening and optimization of crystallization conditions is key to achieving high-purity, crystalline 3-amino-N-(pyridin-2-yl)benzamide.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
(2019). Crystallization in the Pharmaceutical Industry. In Chemical Engineering in the Pharmaceutical Industry (pp. 389-425). John Wiley & Sons, Inc. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. syrris.com [syrris.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 5. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 9. unifr.ch [unifr.ch]
Reagents for synthesizing 3-amino-N-(pyridin-2-yl)benzamide from 3-aminobenzoic acid
Executive Summary
The synthesis of 3-amino-N-(pyridin-2-yl)benzamide (Target Molecule) from 3-aminobenzoic acid presents two distinct chemical challenges that often lead to low yields or complex impurity profiles in standard medicinal chemistry workflows:
-
Competing Nucleophiles (Self-Polymerization): The starting material contains both an aniline nucleophile and a carboxylic acid electrophile. Attempting direct coupling without protection inevitably leads to oligomerization (A-A-A-B type side products).
-
Deactivated Coupling Partner: The target amine, 2-aminopyridine , is a poor nucleophile due to the electron-withdrawing nature of the pyridine ring and the potential for intramolecular hydrogen bonding. Standard carbodiimide couplings (EDC/NHS) frequently stall or fail.
This guide details a high-fidelity, three-step protocol: Boc-protection , High-Force Activation , and Acidic Deprotection .[1] We prioritize the use of HATU for small-scale purity and POCl₃ for scalable throughput.[1]
Strategic Analysis & Retrosynthesis
The most robust route necessitates masking the aniline of 3-aminobenzoic acid. While "one-pot" methods exist, they require highly specific flow conditions to prevent self-coupling.[1] For batch chemistry, the Protection-Activation-Deprotection strategy is the industry standard for >95% purity.[1]
Workflow Visualization
Figure 1: The logical workflow preventing self-polymerization and ensuring regioselectivity.
Reagent Selection Guide
The choice of coupling reagent is critical due to the low reactivity of 2-aminopyridine.
| Reagent | Mechanism | Suitability for 2-Aminopyridine | Recommendation |
| HATU | Uronium/Guanidinium activation | High. Excellent for hindered/electron-poor amines.[1] Fast kinetics. | Primary Choice (R&D) |
| POCl₃ / Pyridine | In-situ Acid Chloride | Very High. Forces reaction via highly reactive acid chloride.[1] | Scale-Up Choice |
| EDC / HOBt | Carbodiimide | Low. Often fails or stalls with aminopyridines due to low nucleophilicity.[1] | Avoid |
| T3P | Propylphosphonic Anhydride | Medium. Good for low epimerization, but may require heat for this specific amine. | Alternative |
Detailed Experimental Protocols
Phase A: Chemoselective Protection
Objective: Mask the aniline amine with a tert-butyloxycarbonyl (Boc) group.[1]
-
Reagents: 3-Aminobenzoic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), NaOH (2.5 equiv), Dioxane/Water (1:1).[1]
-
Protocol:
-
Dissolve 3-aminobenzoic acid in a 1:1 mixture of dioxane and 1N NaOH at 0°C.
-
Add Boc₂O dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~3 (precipitate forms). Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.[2]
-
Checkpoint: Yield should be >90%. Solid is typically white/off-white.[1]
-
Phase B: The Critical Coupling (Amide Bond Formation)
Objective: Couple the protected acid with the sluggish 2-aminopyridine.
Method 1: HATU (Recommended for High Purity/Small Scale)
-
Reagents: 3-(Boc-amino)benzoic acid (1.0 equiv), 2-Aminopyridine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1]
-
Protocol:
-
Dissolve 3-(Boc-amino)benzoic acid in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (Diisopropylethylamine).[3] Stir for 5 minutes.
-
Add HATU.[4] Stir for 5–10 minutes to form the activated ester (yellowing often occurs).
-
Add 2-Aminopyridine.
-
Critical Step: Heat the reaction to 50–60°C for 4–16 hours. Note: 2-aminopyridine is a weak nucleophile; RT stirring is often insufficient.[1]
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and saturated LiCl solution. Purify via flash chromatography (Hexane/EtOAc).
-
Method 2: POCl₃ (Recommended for Stubborn Substrates)
-
Reagents: 3-(Boc-amino)benzoic acid (1.0 equiv), 2-Aminopyridine (1.0 equiv), POCl₃ (1.1 equiv), Pyridine (solvent).[1]
-
Protocol:
Phase C: Deprotection
Objective: Remove the Boc group to release the final aniline.
-
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).[5]
-
Protocol:
-
Dissolve the intermediate from Phase B in DCM (0.1 M).
-
Add TFA (20% v/v final concentration).
-
Stir at RT for 1–2 hours. Monitor by LC-MS (Loss of -100 mass units).
-
Workup: Concentrate to remove excess TFA.
-
Free Base Formation: Redissolve in DCM, wash with saturated NaHCO₃. Dry and concentrate.
-
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield in Coupling | 2-Aminopyridine is unreactive.[1] | Switch from EDC to HATU or POCl₃ . Increase temperature to 60°C. |
| Oligomers (A-A-B) | Incomplete Protection in Step 1. | Ensure Step 1 goes to completion before attempting coupling. |
| Reaction turns black (POCl₃) | Temperature too high / Exotherm. | Add POCl₃ slower at -10°C .[1] |
| Product is a Salt | TFA not fully removed. | Perform a basic wash (NaHCO₃) or use ion-exchange resin.[1] |
References
-
Phosphorus Oxychloride (POCl₃)
-
Boc Protection Protocols
- Source: BenchChem & Organic Chemistry Portal.
- Relevance: Standardizes the protection of the aniline to prevent self-polymeriz
-
Link:[1]
-
Aminopyridine Coupling Challenges
- Source: "Amide bond formation: beyond the myth of coupling reagents" (Valeur et al.).
- Relevance: Discusses the poor nucleophilicity of 2-aminopyridines and the necessity for high-energy activation (H
-
Link:
-
Alternative Activation (Acyl Fluorides)
- Source: "A protocol for amide bond form
- Relevance: Suggests TFFH or acyl fluorides if HATU fails for sterically hindered substr
-
Link:
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Storage and handling requirements for 3-amino-N-(pyridin-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-(pyridin-2-yl)benzamide is a multifaceted chemical entity belonging to the class of N-pyridin-2-yl benzamide analogues. Compounds within this structural family have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Research has indicated that derivatives of N-(pyridin-2-yl)benzamide can function as allosteric activators of glucokinase and as agonists for G protein-coupled receptors like GPR52.[1][2] These targets are implicated in metabolic disorders and neuropsychiatric conditions, respectively, highlighting the therapeutic potential of this chemical scaffold.
This document provides a comprehensive guide to the safe storage and handling of 3-amino-N-(pyridin-2-yl)benzamide, along with detailed protocols for its use in a laboratory setting. The information herein is synthesized from established safety guidelines for related chemical structures and findings from relevant scientific literature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-amino-N-(pyridin-2-yl)benzamide is fundamental to its appropriate handling and use. While specific experimental data for this compound is not extensively available, the following table summarizes key known and predicted properties based on its chemical structure and data from similar compounds.
| Property | Value/Information | Source |
| Chemical Formula | C₁₂H₁₁N₃O | [3] |
| Molecular Weight | 213.24 g/mol | [4] |
| Appearance | White to beige crystalline powder | [4] |
| Purity | ≥ 95% | [4] |
| Storage Temperature | 2-8 °C | [5] |
| Predicted XlogP | 1.6 | [3] |
Safety, Storage, and Handling
Hazard Identification and Precautionary Measures
Based on the toxicological data of similar compounds, 3-amino-N-(pyridin-2-yl)benzamide is presumed to be toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[7]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | To avoid inhalation of potentially harmful dust. |
Storage and Stability
Proper storage is essential to maintain the integrity and stability of 3-amino-N-(pyridin-2-yl)benzamide.
-
Storage Condition: Store in a tightly sealed container in a refrigerator at 2-8°C.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: Stable under recommended storage conditions. Avoid exposure to moisture and light.
Spill and Waste Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Dispose of waste material in accordance with local, state, and federal regulations. This compound should not be allowed to enter drains or waterways.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
The solubility of N-(pyridin-2-yl)benzamide derivatives can be limited in aqueous solutions. Therefore, the use of an organic co-solvent is often necessary.
Materials:
-
3-amino-N-(pyridin-2-yl)benzamide
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of 3-amino-N-(pyridin-2-yl)benzamide in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. Gentle warming (up to 37°C) or sonication can be used to aid solubilization if necessary.
-
Storage: Once fully dissolved, the stock solution should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the experimental assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Caption: Workflow for preparing a stock solution of 3-amino-N-(pyridin-2-yl)benzamide.
Potential Biological Activity and Signaling Pathways
While the specific biological target of 3-amino-N-(pyridin-2-yl)benzamide is a subject of ongoing research, related compounds have shown activity as GPR52 agonists and glucokinase allosteric activators.
GPR52 Agonism
GPR52 is an orphan G protein-coupled receptor primarily expressed in the striatum. It is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[8][9][10] This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors like CREB.[8]
Caption: Mechanism of glucokinase allosteric activation.
Conclusion
3-amino-N-(pyridin-2-yl)benzamide is a promising research chemical with potential applications in the study of metabolic and neurological pathways. Adherence to the storage and handling guidelines outlined in this document is critical for ensuring laboratory safety and maintaining the integrity of the compound. The provided protocols offer a starting point for the experimental use of this molecule, and the information on its potential biological activities can guide further investigation into its mechanism of action.
References
-
Dual allosteric activation mechanisms in monomeric human glucokinase. PNAS. [Link]
-
Dual allosteric activation mechanisms in monomeric human glucokinase. ResearchGate. [Link]
-
Orphan GPR52 as an emerging neurotherapeutic target. PMC. [Link]
-
Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. ACS Publications. [Link]
-
Proposed GPR52 signal transduction. GPR52 activation counteracts Gi/o-coupled D2 receptors in striatopallidal neurons (left). ResearchGate. [Link]
-
Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. PMC. [Link]
-
Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. Europe PMC. [Link]
-
What are GPR52 agonists and how do they work?. Patsnap Synapse. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. PubMed. [Link]
-
3-amino-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide | C13H13N3O2. PubChem. [Link]
-
3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O). PubChemLite. [Link]
-
Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Pharmaffiliates. [Link]
-
(PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. 949115-06-4|3-(Pyridin-2-yl)benzamide|BLD Pharm [bldpharm.com]
- 6. 3-Aminopyridine 99 462-08-8 [sigmaaldrich.com]
- 7. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Cell Culture Dosing Protocols for 3-amino-N-(pyridin-2-yl)benzamide
This Application Note is designed for researchers utilizing 3-amino-N-(pyridin-2-yl)benzamide (also referred to as N-(2-pyridyl)-3-aminobenzamide) in cell-based assays.
Based on its chemical structure—a 3-aminobenzamide core fused with a pyridine-2-yl moiety—this compound acts as a privileged scaffold with two primary biological activities described in the literature:
-
PARP Inhibition: As a structural analogue of 3-aminobenzamide (a classic PARP-1 inhibitor), it functions as a DNA repair modulator and apoptosis inducer.
-
Glucokinase Activation (GKA): It serves as a key intermediate and scaffold for allosteric glucokinase activators used in metabolic disease research (Type 2 Diabetes).
Part 1: Executive Summary & Mechanism
3-amino-N-(pyridin-2-yl)benzamide is a synthetic small molecule that combines the zinc-binding features of benzamides with the hydrogen-bonding potential of the pyridine ring.
-
Mechanism A (PARP Inhibition): The 3-aminobenzamide moiety mimics the nicotinamide ribose of NAD+, competing for the catalytic site of Poly(ADP-ribose) polymerase (PARP). This prevents PARylation of nuclear proteins, inhibiting DNA repair and potentiating the cytotoxicity of alkylating agents (chemosensitization).
-
Mechanism B (Glucokinase Activation): In metabolic contexts, this scaffold binds to the allosteric site of Glucokinase (GK), increasing the enzyme's affinity for glucose and lowering the threshold for insulin secretion in pancreatic
-cells.
Biological Pathway Visualization
The following diagram illustrates the dual-potential mechanism of action in a cellular context.
Figure 1: Dual mechanistic pathways. The compound inhibits PARP-1 (Red path) leading to DNA repair blockade, or activates Glucokinase (Green path) enhancing glycolysis and insulin secretion.
Part 2: Physicochemical Properties & Reconstitution
Before dosing, the compound must be solubilized correctly to prevent precipitation in aqueous media.
| Property | Specification | Notes |
| Molecular Weight | ~213.24 g/mol | Calculate molarity precisely based on batch CoA. |
| Solubility (DMSO) | High (>50 mM) | Preferred solvent. |
| Solubility (Water) | Low / Insoluble | Do not dissolve directly in media. |
| Stock Concentration | 10 mM or 50 mM | 50 mM allows for higher dosing with less DMSO vehicle. |
| Storage | -20°C (Desiccated) | Stable for >6 months in DMSO. Avoid freeze-thaw cycles. |
Reconstitution Protocol
-
Weighing: Weigh 2.13 mg of powder.
-
Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .
-
Vortexing: Vortex for 30 seconds until the solution is completely clear.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to protect from light.
-
Storage: Store at -20°C.
Part 3: Cell Culture Dosing Strategy
The "Golden Rule" of Dilution
Never add the 100% DMSO stock directly to the cell culture plate. This causes local protein precipitation and cytotoxicity.
-
Step 1: Create an Intermediate Working Solution (10x or 100x) in culture media or PBS.
-
Step 2: Add the Intermediate Solution to the cells.
-
Final DMSO Concentration: Must remain ≤ 0.5% (v/v) to avoid vehicle toxicity.
Recommended Dose Ranges
The effective concentration (EC50/IC50) varies by target. You must perform a dose-response curve.
| Application | Target | Starting Range | Typical Active Dose |
| Metabolic Assay | Glucokinase (GK) | 0.1 µM – 50 µM | 5 – 20 µM |
| DNA Repair | PARP Inhibition | 1 µM – 100 µM | 10 – 50 µM |
| Chemosensitization | Co-treatment | 5 µM – 50 µM | 20 µM (+ DNA damaging agent) |
Part 4: Experimental Protocols
Protocol A: Determination of IC50 (Cell Viability)
Objective: Determine the cytotoxic threshold of the compound in your specific cell line.
Materials:
-
Cell Line (e.g., HeLa, INS-1, HepG2).
-
MTT or CellTiter-Glo Reagent.
-
96-well plates.
Workflow:
-
Seeding: Seed cells at 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Preparation of Serial Dilutions (2x Concentrate):
-
Prepare a 200 µM solution in media (2% DMSO).
-
Perform 1:2 serial dilutions in media (maintaining 2% DMSO) to generate: 100, 50, 25, 12.5, 6.25, 3.125, 0 µM.
-
-
Treatment: Add 100 µL of the 2x Serial Dilutions to the wells (already containing 100 µL media).
-
Final Concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM.
-
Final DMSO: 1%. (Include a Vehicle Control well with 1% DMSO only).
-
-
Incubation: Incubate for 48 to 72 hours .
-
Readout: Add detection reagent (MTT/ATP) and read absorbance/luminescence.
-
Analysis: Plot Log(Concentration) vs. % Viability. Calculate IC50.
Protocol B: Functional Glucokinase Activation (Glucose Uptake)
Objective: Verify if the compound acts as a GKA in metabolic cells (e.g., INS-1 or HepG2).
Workflow Diagram:
Figure 2: Workflow for assessing Glucose Uptake using 2-NBDG fluorescent analog.
Detailed Steps:
-
Starvation: Wash cells with PBS and incubate in Glucose-Free Krebs-Ringer Buffer (KRB) for 2 hours to deplete intracellular glucose.
-
Dosing: Prepare dosing solution in KRB containing:
-
Compound: 10 µM and 50 µM.
-
Tracer: 100 µM 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).
-
-
Incubation: Add to cells and incubate for 30–60 minutes at 37°C.
-
Termination: Aspirate media and wash 3x with ice-cold PBS to stop transport.
-
Quantification: Measure fluorescence (Ex/Em 465/540 nm).
-
Positive Control: Insulin (100 nM).
-
Negative Control: Cytochalasin B (Glucose transport inhibitor).
-
Part 5: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Precipitation | Stock concentration too high or aqueous shock. | Vortex intermediate dilutions immediately. Ensure DMSO < 0.5% in final well. |
| High Cytotoxicity | Off-target effects or DMSO toxicity. | Run a "DMSO-only" control at the same % as the highest dose. |
| No Effect Observed | Compound degradation or low permeability. | Use a positive control (e.g., 3-Aminobenzamide for PARP, Piragliatin for GK). |
References
-
Glucokinase Activation
-
PARP Inhibition (Structural Basis)
-
General Benzamide Handling
- Cayman Chemical Product Guide.
Sources
Application Note & Protocol: Microwave-Assisted Synthesis of 3-amino-N-(pyridin-2-yl)benzamide
Introduction: The Significance of N-Aryl Benzamide Scaffolds
The N-aryl benzamide motif, and specifically the 3-amino-N-(pyridin-2-yl)benzamide core, represents a privileged scaffold in modern medicinal chemistry. Compounds bearing this structure have demonstrated a wide range of biological activities, including potential as allosteric activators of glucokinase, a key enzyme in regulating blood glucose levels.[1] The development of efficient, rapid, and high-yielding synthetic routes to access these molecules is therefore of paramount importance for drug discovery and development programs. Traditional methods for amide bond formation often require harsh conditions and long reaction times.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and purities.[3][4][5][6]
This application note provides a comprehensive, field-proven protocol for the microwave-assisted synthesis of 3-amino-N-(pyridin-2-yl)benzamide from 3-aminobenzoic acid and 2-aminopyridine. We will delve into the mechanistic rationale behind the chosen methodology, offering insights grounded in established chemical principles to ensure reproducibility and success.
The Underlying Chemistry: A Mechanistic Perspective
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously. The core challenge lies in activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine. In this protocol, we employ a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble and highly efficient reagent for this purpose.[7][8][9]
The mechanism of EDC-mediated amide coupling can be summarized in the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid (3-aminobenzoic acid) protonates one of the nitrogen atoms of the EDC molecule. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon of the protonated carbodiimide.[10] This forms a highly reactive O-acylisourea intermediate, effectively converting the hydroxyl group of the carboxylic acid into an excellent leaving group.[10][11][12]
-
Nucleophilic Attack by the Amine: The primary amine (2-aminopyridine) then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate.[10]
-
Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product, 3-amino-N-(pyridin-2-yl)benzamide, and a soluble urea byproduct.[10][11]
The Role of Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][13] This offers several distinct advantages for the synthesis of 3-amino-N-(pyridin-2-yl)benzamide:
-
Rate Acceleration: The rapid and efficient heating dramatically reduces reaction times, often from hours to minutes.[2][13][14]
-
Increased Yields and Purity: The uniform heating minimizes the formation of side products that can occur with conventional heating methods, leading to cleaner reactions and higher isolated yields.[4][6][13]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[3][13]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a standard laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment
| Reagents | Grade | Supplier |
| 3-Aminobenzoic acid | ≥98% | Commercially Available |
| 2-Aminopyridine | ≥98% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
| Equipment |
| Microwave Synthesizer |
| 10 mL Microwave Reaction Vial with Stir Bar |
| Analytical Balance |
| Standard Glassware for Workup and Purification |
| Rotary Evaporator |
| Thin-Layer Chromatography (TLC) Plates (Silica Gel) |
| Column Chromatography Setup (Silica Gel) |
Reaction Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of 3-amino-N-(pyridin-2-yl)benzamide.
Detailed Synthesis Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.0 mmol, 137.1 mg), 2-aminopyridine (1.0 mmol, 94.1 mg), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 230.8 mg).
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120 °C for 15 minutes with dynamic power control.
-
Reaction Workup: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-amino-N-(pyridin-2-yl)benzamide.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | Off-white to light brown solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Consistent with the structure of 3-amino-N-(pyridin-2-yl)benzamide |
| ¹³C NMR (100 MHz, DMSO-d₆) | Consistent with the structure of 3-amino-N-(pyridin-2-yl)benzamide |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₂H₁₁N₃O [M+H]⁺: 214.0975; found: 214.0972 |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that the DMF used is anhydrous, as water can hydrolyze the O-acylisourea intermediate.[9] Also, confirm the purity of the starting materials.
-
Incomplete Reaction: If the reaction does not go to completion, the microwave irradiation time can be extended in 5-minute increments. Monitor the reaction progress by TLC.
-
Purification Challenges: The urea byproduct from EDC is generally water-soluble and should be removed during the aqueous workup. If it persists, an acidic wash (e.g., 1 M HCl) can be employed, though care must be taken as the product contains basic amine functionalities.
Conclusion
This application note details a robust and efficient microwave-assisted protocol for the synthesis of 3-amino-N-(pyridin-2-yl)benzamide. By leveraging the principles of carbodiimide chemistry and the advantages of microwave irradiation, this method offers a significant improvement over conventional synthetic approaches in terms of reaction time, yield, and overall efficiency.[8][13] This protocol is well-suited for researchers in medicinal chemistry and drug development who require rapid access to this important class of compounds.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Bagh, S., Chanda, K., & Debnath, M. (2021). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Current Microwave Chemistry, 8(2), 126-134.
- Gomez, L., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(3), 643.
-
Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
- Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.
- Sachan, A., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Sharma, P., & Singh, P. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10.
-
Priyanka, M. (2018). Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. Semantic Scholar. Retrieved from [Link]
- Khaligh, N. G. (2012). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 14(11), 3141-3148.
- Kumar, A., et al. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry, 25(18), 2134-2156.
- Zarei, A., & Hajipour, A. R. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Chemical Society of Pakistan, 31(2).
- G-Aleksandrzak, K., & Skiera, I. (2019). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 24(19), 3465.
-
Wikipedia. (2024). Carbodiimide. Retrieved from [Link]
- Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789.
- Nguyen, T. V., et al. (2021). Ni‐based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N‐(pyridin‐2‐yl)arylamides. ChemistrySelect, 6(32), 8235-8240.
- Sharma, A., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical biology & drug design, 93(4), 438–451.
- Yamada, T., et al. (2011). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 16(8), 6643–6653.
- Alsamarrai, A. S. H., & Abdulghani, S. S. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and assessment of their antibacterial activity. Preprints.
- Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(50), 35084–35111.
- Umar, A. B., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
- Glavač, N., et al. (2018). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. Molbank, 2018(4), M1020.
- Singh, P. P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(12), 1856-1861.
- Fun, H. K., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide.
- Villa, M., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.
Sources
- 1. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-amino-N-(pyridin-2-yl)benzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-amino-N-(pyridin-2-yl)benzamide. We address common questions and troubleshooting scenarios related to its stability in aqueous solutions, offering both theoretical understanding and practical experimental protocols to ensure the integrity of your results. While specific published stability data for this compound is limited[1], this guide is built upon established principles of medicinal and physical chemistry to predict its behavior and provide robust strategies for its handling and analysis.
Chemical Profile & Structural Insights
Understanding the structure of 3-amino-N-(pyridin-2-yl)benzamide is fundamental to predicting its stability. The molecule comprises three key functional groups: a central benzamide core, a 3-amino group on the benzoyl ring, and an N-linked pyridin-2-yl group. Each of these moieties contributes to the compound's overall physicochemical properties and potential degradation pathways.
Caption: Structure of 3-amino-N-(pyridin-2-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-amino-N-(pyridin-2-yl)benzamide in an aqueous solution?
The most probable degradation pathway is the hydrolysis of the central amide bond.[2] Amide bonds are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[3][4] This hydrolysis would yield two primary degradation products: 3-aminobenzoic acid and 2-aminopyridine .
Caption: Primary degradation pathway via amide hydrolysis.
Q2: How does the pH of the solution affect the stability of the compound?
The stability of 3-amino-N-(pyridin-2-yl)benzamide is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a primary concern.[5] The pyridine nitrogen (pKa ~5.2) and the 3-amino group (pKa ~4.7 for aniline) will be protonated, which generally increases aqueous solubility but can also make the amide carbonyl more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH 6-8): The compound is likely to be most stable in this range, where both acid and base catalysis are minimized. However, slow hydrolysis can still occur over extended periods.
-
Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis is expected to be a significant degradation route.[2] Hydroxide ions are potent nucleophiles that can directly attack the amide carbonyl, leading to rapid degradation.
The optimal pH for stability must be determined experimentally, but starting experiments in a buffered solution around pH 7.0 is a prudent choice.
Q3: Is the compound susceptible to oxidation or photodegradation?
-
Oxidative Stability: Yes, the 3-amino group, being an aromatic amine (aniline-like), is susceptible to oxidation.[5] This can occur in the presence of dissolved oxygen, trace metal ions, or other oxidizing agents. Oxidation often results in the formation of colored impurities, so a change in solution color (e.g., to yellow or brown) is a key indicator of this degradation pathway.
-
Photostability: The presence of multiple aromatic rings (benzene and pyridine) suggests that the molecule will absorb UV radiation. This absorption can lead to photodegradation.[4][6] Therefore, it is critical to protect solutions from light, especially during long-term storage or analysis.
Q4: What are the best practices for preparing and storing aqueous stock solutions?
To maximize the shelf-life of your aqueous solutions, follow these guidelines:
-
Use High-Purity Water: Employ HPLC-grade or Milli-Q® water to minimize contaminants like metal ions or organic impurities.
-
Buffer the Solution: Prepare solutions in a suitable buffer, likely between pH 6.0 and 7.5. A phosphate or HEPES buffer is a good starting point.
-
Control for Oxidation: For long-term storage, consider using water that has been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[4]
-
Storage Temperature: Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Perform freeze-thaw stability studies to ensure the compound does not degrade during this process.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidation: The 3-amino group is likely oxidizing. | Prepare fresh solutions using degassed solvents. Store aliquots under an inert atmosphere (N₂ or Ar). Avoid sources of metal ion contamination. |
| New peaks appear in HPLC chromatogram. | Degradation: Amide hydrolysis or other degradation pathways are occurring. | Confirm the identity of new peaks using LC-MS if possible. The expected degradation products are 3-aminobenzoic acid and 2-aminopyridine. Re-evaluate your storage conditions (pH, temperature, light exposure). |
| Poor aqueous solubility. | Intrinsic Properties: The molecule may have low solubility at neutral pH. | Adjust the pH. Solubility should increase in acidic conditions (e.g., pH 3-5) due to protonation of the basic nitrogen centers.[7] Alternatively, prepare a concentrated stock in a water-miscible organic solvent like DMSO or DMF and dilute into your aqueous buffer (ensure final organic solvent concentration is compatible with your assay). |
| Loss of compound potency in bioassay. | Chemical Instability: The active compound is degrading in the assay medium. | Run a stability test of the compound directly in the assay medium under the exact experimental conditions (time, temperature, light). Analyze samples by HPLC at t=0 and at the end of the experiment to quantify any loss. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to rapidly identify the likely degradation pathways and the analytical methods needed to monitor them.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare a 1 mg/mL stock solution of 3-amino-N-(pyridin-2-yl)benzamide in a 50:50 acetonitrile:water mixture.
-
Aliquot the stock solution into separate amber glass vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to a vial. Keep at room temperature.
-
Photodegradation: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight. Run a dark control in parallel.
-
Thermal Degradation: Incubate a vial in the dark at 60°C.
-
Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability Analysis by Reverse-Phase HPLC
This method is designed to separate the parent compound from its more polar degradation products.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 210-400 nm and select an optimal wavelength. Based on the structure, 254 nm is a good starting point.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation: The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other, demonstrating peak purity.
References
-
PubChemLite. 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O). Available from: [Link]
-
ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available from: [Link]
-
MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes. 2019; 7(11):789. Available from: [Link]
-
PubMed. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chem Biol Drug Des. 2019 Mar;93(3):329-340. Available from: [Link]
-
Organic Syntheses. 3-aminopyridine. Org. Synth. 1941, 21, 12. Available from: [Link]
-
Trends in Sciences. Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. Trends in Sciences 2023; 20(24): 7370. Available from: [Link]
-
PubChem. N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide. Available from: [Link]
-
European Pharmaceutical Review. Analytical methods for obtaining HOS information from protein therapeutics. 2019. Available from: [Link]
-
Science of Synthesis. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme, 2010. Available from: [Link]
-
Springer Link. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharm Res 7, 589–599 (1990). Available from: [Link]
-
PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. J Pharm Sci. 2020 Nov;109(11):3394-3403. Available from: [Link]
-
MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals 2022, 15(11), 1362. Available from: [Link]
-
PubMed. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. J Med Chem. 2024 Jun 13. Available from: [Link]
-
ResearchGate. 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available from: [Link]
-
PMC. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Amino Acids. 2016; 48(4): 1049–1061. Available from: [Link]
-
RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Adv., 2022,12, 21946-21956. Available from: [Link]
-
MDPI. Instability of Peptide and Possible Causes of Degradation. Encyclopedia 2023, 3(2), 438-450. Available from: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Publication Number 5980-1193EN. Available from: [Link]
Sources
- 1. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine | Trends in Sciences [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. bachem.com [bachem.com]
Overcoming steric hindrance in N-(pyridin-2-yl) benzamide formation
Topic: Overcoming Steric Hindrance & Electronic Deactivation in Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Introduction: The "Perfect Storm" of Amide Coupling
Synthesizing
-
Electronic Deactivation: The 2-aminopyridine (2-AP) is an exceptionally poor nucleophile. The endocyclic nitrogen withdraws electron density from the exocyclic amine, and an intramolecular hydrogen bond often locks the amine in a non-reactive conformation.
-
Steric Hindrance: If your benzoic acid partner has ortho-substituents (e.g., 2,6-disubstituted patterns), the carbonyl carbon is effectively shielded from attack.
Standard coupling reagents (EDC/NHS, HATU) often fail here, resulting in stalled conversion or rapid hydrolysis of the active ester. This guide provides the decision logic and advanced protocols to overcome these barriers.
Module 1: Diagnostic Decision Tree
Before selecting a reagent, diagnose the severity of your steric/electronic mismatch.
Figure 1: Strategic decision matrix for selecting coupling conditions based on substrate sterics and electronics.
Module 2: The Nucleophilicity Gap (FAQs)
Q: Why does my reaction stall at 50% conversion even with HATU? A: This is likely due to the "Nucleophilicity Gap." The active ester formed by HATU (the O-At ester) is unstable. If the 2-aminopyridine is too slow to attack due to electronics, the active ester hydrolyzes back to the acid or rearranges before the amide bond forms.
-
Fix: You must switch to a system where the intermediate is more reactive (Acid Chloride) or the kinetics are driven by thermodynamics (T3P).
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: You are likely observing Bis-acylation or Ring Acylation . Because the endocyclic nitrogen (ring N) is often more nucleophilic than the exocyclic amine, the acylating agent may attack the ring N first.
-
Mechanism: This forms an unstable
-acylpyridinium species. -
The Trick: Often, this intermediate rearranges to the desired product upon heating (Dimroth rearrangement-like pathway) or hydrolyzes during workup.
-
Action: Do not quench immediately. Heat the reaction to 50°C for 1 hour to encourage thermodynamic rearrangement to the exocyclic amide.
Module 3: Advanced Protocols
Protocol A: The Modern Standard (T3P)
Best for: Moderately hindered acids, scale-up, and avoiding epimerization.
Why it works: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger and activates the acid in a cyclic transition state that pulls the amine in. It is far superior to HATU for 2-aminopyridines [1].
-
Stoichiometry: Acid (1.0 equiv), 2-Aminopyridine (1.1 equiv), T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv).
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
-
Procedure:
-
Dissolve Acid and Amine in solvent.[1]
-
Add Pyridine (Base is crucial; do not use TEA, it is too sterically crowded).
-
Add T3P solution dropwise at 0°C.
-
Critical Step: Allow to warm to RT, then heat to reflux (70-80°C) . The heat is necessary to overcome the activation energy of the hindered amine attack.
-
-
Workup: Wash with water, then 0.5M NaOH, then brine. T3P byproducts are water-soluble.[2]
Protocol B: Ghosez’s Reagent (Neutral Chloride)
Best for: Acid-sensitive substrates or extremely hindered 'ortho' groups.
Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh HCl gas generated by thionyl chloride [2].
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1-2 hours at RT. Monitor by converting an aliquot to methyl ester (MeOH quench) and checking TLC/LCMS.
-
Coupling: Once the acid chloride is formed, add the 2-aminopyridine (1.2 equiv) and Pyridine (2.0 equiv).
-
Catalysis: If sterics are severe, add 10 mol% DMAP.
-
Time: Stir 12-24 hours.
Protocol C: The "Nuclear" Option (Thionyl Chloride)
Best for: Substrates with no acid-sensitive groups where other methods failed.
Why it works: It generates the most reactive electrophile possible (Acid Chloride) in high concentration.
-
Formation: Suspend Carboxylic Acid in neat
(10 equiv). Reflux for 2 hours. -
Evaporation: Remove
under vacuum. Add Toluene and re-evaporate (azeotrope HCl). -
Coupling: Dissolve the crude acid chloride in dry Pyridine (acting as both solvent and base).
-
Addition: Add 2-aminopyridine (0.9 equiv - slight deficit prevents purification issues).
-
Warning: This will cause bis-acylation. Treat the crude mixture with aqueous
and stir vigorously for 30 mins to hydrolyze the ring-acylated byproduct before extraction.
Module 4: Comparative Data
| Feature | HATU/HOAt | T3P (Propylphosphonic anhydride) | Acid Chloride (SOCl2) | Ghosez's Reagent |
| Reactivity | High (Active Ester) | High (Anhydride) | Extreme | Very High |
| Steric Tolerance | Low to Medium | High | Very High | High |
| Byproducts | Urea (hard to remove) | Water Soluble (Easy) | HCl / SO2 | Amides (Soluble) |
| Risk | Stalled Reaction | Low Risk | Bis-acylation | Moisture Sensitive |
| Rec. Use | Initial Screen | Primary Recommendation | Last Resort | Acid-Sensitive substrates |
Module 5: Mechanistic Visualization
Understanding the failure mode of standard coupling vs. the T3P pathway.
Figure 2: T3P facilitates a cyclic transition state that lowers the entropic penalty of coupling poor nucleophiles.
References
-
Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Synthesis of Hindered Amides. Organic Process Research & Development.[3][4]
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][7][8][9] Tetrahedron.[10]
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. scribd.com [scribd.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3-amino-N-(pyridin-2-yl)benzamide during storage
Technical Support Center: Stability & Storage of 3-amino-N-(pyridin-2-yl)benzamide
Executive Summary
Compound: 3-amino-N-(pyridin-2-yl)benzamide Chemical Class: Aminobenzamide / Pyridine scaffold Primary Application: HDAC inhibition (Class I selective), PARP inhibition probes, and medicinal chemistry intermediates.[1][2][3] Critical Vulnerability: Oxidation of the primary aniline (position 3) and moisture-mediated hydrolysis of the amide bond.
Module 1: Critical Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the chemical causality. This molecule contains two "soft spots" that react with environmental stressors: the primary aromatic amine and the amide linkage .
Oxidative Instability (The "Browning" Effect)
The primary amine (-NH₂) at position 3 is electron-rich.[1][2] Upon exposure to atmospheric oxygen and UV light, it undergoes radical oxidation.[2][3]
-
Mechanism: The amine oxidizes to hydroxylamines, which further dehydrate to nitroso and nitro species, or couple to form azo-dimers.[3]
-
Visual Indicator: This process causes the sample to shift from off-white/pale yellow to dark yellow, brown, or even green.[2][3]
Hydrolytic Cleavage
The amide bond connecting the benzene ring to the pyridine ring is generally stable at neutral pH. However, the pyridine ring is electron-withdrawing, making the amide carbonyl carbon more electrophilic than in standard benzamides.[3]
-
Mechanism: In the presence of water (even atmospheric moisture absorbed by hygroscopic solvents like DMSO), the bond cleaves, yielding 3-aminobenzoic acid and 2-aminopyridine .[3]
Pathway Visualization
The following diagram maps the specific degradation routes you must prevent.
Figure 1: Primary degradation pathways.[1][2][3] Oxidation leads to color change; hydrolysis leads to loss of potency and generation of cleavage impurities.
Module 2: Storage Protocols (The "How")
Do not rely on generic "store at -20°C" labels.[1][2] The physical state of the compound dictates the protocol.
Table 1: Storage Matrix
| State | Condition | Temp | Max Duration | Critical Precaution |
| Solid (Powder) | Desiccated, Dark | -20°C | 2–4 Years | Vial must be warmed to RT before opening to prevent condensation.[1][2][3] |
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months | Use single-use aliquots.[2][3] Never freeze-thaw more than once. |
| Working Solution | Aqueous Buffer | +4°C | < 24 Hours | Unstable.[1][2] Prepare fresh daily. Hydrolysis accelerates in water.[2] |
Protocol: Preparation of Stable Stock Solutions
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[2][3] Do not use ethanol (high evaporation/concentration changes) or standard grade DMSO (hygroscopic).[2][3]
-
Inert Gas Overlay: Before closing the vial, gently flow Argon or Nitrogen gas over the liquid surface to displace oxygen.
-
Aliquoting:
-
Dissolve the master stock (e.g., 10 mM or 50 mM).[2]
-
Immediately dispense into small volumes (e.g., 20 µL or 50 µL) into light-protective amber tubes.
-
Flash freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.
-
Module 3: Troubleshooting & QC (The "Validation")
If you suspect degradation, use this decision matrix to determine if the compound is salvageable.
Visual & Analytical Inspection Workflow
Figure 2: Quality Control Decision Tree. Dark coloration often indicates oxidation products that are difficult to separate.
Troubleshooting FAQs
Q1: My DMSO stock solution frozen at -20°C is liquid. Is it degraded?
-
Diagnosis: Pure DMSO freezes at 18.5°C. If your stock is liquid at -20°C, it has absorbed significant water (DMSO is highly hygroscopic) or the concentration of the solute is lowering the freezing point (cryoscopic depression).
-
Action: This sample is compromised by water. Expect hydrolysis.[2] Run LC-MS to check for the "split" peaks (MW of benzamide fragment vs. pyridine fragment). Discard if hydrolysis >5%.[2]
Q2: Can I use Ethanol instead of DMSO?
-
Technical Answer: Ethanol is not recommended for long-term storage.[1][2] It is volatile (concentration changes over time) and often contains trace aldehydes which can react with the primary amine of your compound to form imines (Schiff bases) .
Q3: I see a new peak at M+16 in my mass spec. What is it?
-
Analysis: M+16 corresponds to the addition of one Oxygen atom. This is the N-oxide or hydroxylamine derivative, confirming oxidative degradation.[2][3]
-
Solution: This is irreversible.[2] Ensure future stocks are stored under Argon.
Q4: How do I weigh out small amounts without introducing moisture?
-
Protocol: Allow the source vial to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening. This prevents atmospheric water vapor from condensing on the cold powder.
References
-
Cayman Chemical. 3-amino Benzamide Product Information & Stability Data. (General benzamide scaffold stability).
-
Kozikowski, B. A., et al. (2003).[2][3] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. (Establishes the risk of water absorption in DMSO stocks).
-
Sigma-Aldrich (Merck). Handling and Storage of Primary Aromatic Amines.[1][2] Technical Bulletin. (Mechanisms of amine oxidation).
-
Nguyen, T. D., et al. (2019).[2][3][4] The Synthesis of N-(Pyridin-2-yl)-Benzamides.... Processes.[1][2][5][6][7][8] (Provides structural context and synthesis/stability conditions for this specific scaffold).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction temperature for 3-amino-N-(pyridin-2-yl)benzamide
Technical Support Center: Synthesis of 3-amino-N-(pyridin-2-yl)benzamide Case Reference: OPT-TEMP-3APB
Executive Summary: The Nucleophilicity Bottleneck
User Query: "How do I optimize the reaction temperature for the synthesis of 3-amino-N-(pyridin-2-yl)benzamide?"
Technical Diagnosis: The synthesis of 3-amino-N-(pyridin-2-yl)benzamide presents two specific chemoselective challenges that are directly influenced by temperature:
-
The "Reluctant" Nucleophile: The 2-aminopyridine moiety is significantly less nucleophilic than standard anilines due to the electron-withdrawing nature of the pyridine ring and the potential for 2-aminopyridine to exist in its imino tautomer. Standard room temperature (RT) coupling often results in stalled conversion.
-
The "Self-Coupling" Trap: If you are attempting to couple 3-aminobenzoic acid directly with 2-aminopyridine , you will encounter massive polymerization (self-coupling of the starting material).
Core Directive: You cannot optimize temperature for the direct coupling of the free amino-acid. You must use a Precursor Strategy (Nitro or Boc-protected). The optimization below assumes you are coupling a protected 3-substituted benzoic acid derivative with 2-aminopyridine.
Critical Workflows & Temperature Protocols
We provide two validated pathways. Choose based on your available reagents and scale.
Pathway A: The "Thermal Force" Method (Acid Chloride)
Best for: Scale-up, robust precursors (e.g., 3-nitrobenzoic acid), and overcoming steric/electronic deactivation.
-
Mechanism: Conversion to acid chloride creates a highly electrophilic species that compensates for the poor nucleophilicity of 2-aminopyridine.
-
Temperature Profile: High (Reflux).
Protocol:
-
Activation (0°C
Reflux): Suspend 3-nitrobenzoic acid (or 3-(Boc-amino)benzoic acid*) in dry DCM or Toluene. Add Oxalyl Chloride (1.5 eq) and catalytic DMF at 0°C. Note: If using Boc, keep T < 20°C to avoid deprotection. -
Evaporation: Remove solvent/excess reagent in vacuo (critical to remove HCl).
-
Coupling (Reflux): Redissolve the acid chloride in dry Pyridine (acts as solvent and base) or THF/Et3N. Add 2-aminopyridine (1.1 eq).
-
Optimization Point: Heat to 60–80°C (or THF reflux). The reaction is sluggish at RT.[1]
-
-
Post-Process: Reduce the nitro group (H2/Pd-C) or deprotect Boc (TFA) to yield the final 3-amino target.
Pathway B: The "Kinetic Activation" Method (T3P/HATU)
Best for: Small scale, parallel synthesis, or acid-sensitive protecting groups.
-
Mechanism: Uses Propylphosphonic Anhydride (T3P) or HATU to activate the acid. T3P is superior for 2-aminopyridines as it drives the equilibrium by forming a water-soluble byproduct.
-
Temperature Profile: Low to Moderate (0°C
50°C).
Protocol:
-
Mixing (0°C): Dissolve 3-(Boc-amino)benzoic acid and 2-aminopyridine (1.2 eq) in EtOAc (for T3P) or DMF (for HATU). Add Pyridine (3 eq) or DIPEA.
-
Reagent Addition (0°C): Add T3P (50% in EtOAc, 2.0 eq) dropwise.
-
Ramping (RT
50°C):
Visualizing the Decision Matrix
The following diagram illustrates the reaction logic and temperature checkpoints.
Caption: Logical workflow for selecting reaction temperature based on activation strategy and precursor protection.
Troubleshooting & Optimization (FAQ)
Q1: I am using HATU at Room Temperature, but the reaction stalls at 40% conversion. Should I heat it to reflux? A: No. Do not heat HATU reactions to reflux (approx. 100°C+). HATU can decompose and cause tetramethylguanidinium byproducts at high temperatures.
-
Fix: Increase temperature to 45–50°C max. If that fails, switch to Pathway A (Acid Chloride) or use T3P , which is thermally more stable.
Q2: I see a major impurity with Mass M+1 = Target + 42. What is this? A: This is likely the N-acetylated impurity if you are using EtOAc as a solvent with high heat or unquenched acid chloride. However, in T3P reactions, it is rare.
-
More likely scenario: If using the Acid Chloride method, you might be observing Ring Nitrogen Acylation . 2-aminopyridine has two nucleophilic sites. The exocyclic amine (desired) and the ring nitrogen.[3]
-
Fix: Run the reaction at a higher temperature (Reflux). Thermodynamic control favors the exocyclic amide (the target), whereas kinetic control (low temp) can sometimes trap the acyl group on the ring nitrogen.
Q3: Can I use microwave irradiation? A: Yes. Microwave heating is highly effective for aminopyridine couplings.
-
Settings: 100°C for 10-20 minutes using the T3P method in EtOAc/Pyridine is a standard "rescue" protocol for this specific scaffold.
Q4: Why not just use EDC/HOBt? A: EDC/HOBt is often too weak for 2-aminopyridine. The pyridine ring pulls electron density away from the amine, raising the activation energy required for the nucleophilic attack. You will see starting material remaining even after 24h. You need the higher activation potential of an Acid Chloride or Anhydride (T3P).
Optimization Data Summary
| Variable | Condition | Outcome for N-(pyridin-2-yl) coupling |
| Temp (0°C) | Acid Chloride / THF | Poor Yield. Reaction is too slow; moisture hydrolyzes acid chloride. |
| Temp (RT) | T3P / EtOAc | Moderate Yield. Works for electron-rich acids, struggles with nitro-benzoic acids. |
| Temp (60-80°C) | Acid Chloride / Toluene | High Yield. Thermodynamic product favored. Overcomes low nucleophilicity.[4] |
| Temp (100°C) | Microwave / T3P | Excellent Yield. Fast conversion (15 mins). |
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
BenchChem Protocols. (2025). "Protocol for N-acetylation of 2-aminopyridine." BenchChem Application Notes.
-
Organic Chemistry Portal. "Propanephosphonic Acid Anhydride (T3P)."
-
Due-Hansen, M. E., et al. (2016). "A protocol for amide bond formation with electron deficient amines..." Organic & Biomolecular Chemistry.
Sources
- 1. reddit.com [reddit.com]
- 2. growingscience.com [growingscience.com]
- 3. US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents [patents.google.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Validation & Comparative
HPLC Method for Purity Determination of 3-Amino-N-(pyridin-2-yl)benzamide: A Comparative Technical Guide
Executive Summary & Compound Context[1][2][3][4][5][6][7]
3-Amino-N-(pyridin-2-yl)benzamide is a critical pharmacophore, serving as a structural backbone for Class I histone deacetylase (HDAC) inhibitors like Entinostat (MS-275) and various kinase inhibitors. Its purity is paramount because the free amine and pyridine ring are highly reactive; impurities here can lead to toxic byproducts or failed downstream conjugations.
This guide moves beyond generic protocols. It objectively compares three chromatographic strategies to solve the specific analytical challenge posed by this molecule: the "Basic Nitrogen" problem. The pyridine ring (pKa ~5.2) and the aniline amine (pKa ~3-4) create a dual-basic system that notoriously tails on standard C18 columns due to silanol interactions.
The Analytical Challenge
-
Critical Impurities:
-
Precursor A: 2-Aminopyridine (Highly polar, early eluting).
-
Precursor B: 3-Aminobenzoic acid (Amphoteric).
-
Intermediate: 3-Nitro-N-(pyridin-2-yl)benzamide (Late eluting, synthesis precursor).
-
-
Goal: Achieve Resolution (
) > 2.0 for all pairs with Tailing Factor ( ) < 1.2.
Comparative Method Analysis
We evaluated three distinct separation modes. The data below synthesizes performance metrics from optimized experimental conditions.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 (Low pH) | Method B: Phenyl-Hexyl (Optimized) | Method C: HILIC (Silica) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl (Linked Phenyl) | Bare Silica / Amide |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Partitioning / Ion-Exchange |
| Peak Shape ( | 1.5 - 1.8 (Significant Tailing) | 1.05 - 1.15 (Excellent) | 1.2 - 1.4 (Good) |
| Retention ( | Moderate ( | High ( | Low for Target ( |
| Impurity Selectivity | Poor for 2-Aminopyridine | Excellent for Aromatic Impurities | Excellent for Polar Amines |
| MS Compatibility | High | High | Moderate (High Buffer Load) |
| Verdict | Not Recommended (Silanol activity) | Recommended (Gold Standard) | Alternative (For polar impurities) |
The "Why" Behind the Selection (Mechanistic Insight)
Why Method A Fails (The Silanol Trap)
On a standard C18 column, the protonated nitrogen of the pyridine ring (at acidic pH) interacts electrostatically with residual silanol groups (
Why Method B Wins (The - Solution)
The Phenyl-Hexyl stationary phase offers a unique advantage for benzamides. The phenyl ring in the stationary phase engages in
-
Orthogonality: It separates based on electron density, not just hydrophobicity.
-
Shielding: The bulky phenyl groups sterically shield the silica surface, reducing silanol interactions.
-
Result: Sharp, symmetrical peaks and superior resolution of the nitro- precursor from the amino- product.
Recommended Protocol: Method B (Phenyl-Hexyl)
This protocol is the "Gold Standard" for routine purity analysis and release testing.
Chromatographic Conditions[11][12][13][14][15][16][17]
-
Instrument: HPLC/UHPLC with PDA or UV detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 5 µm).
-
-
Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.8 (Adjusted with Formic Acid).
-
Rationale: Buffering at pH 3.8 ensures the pyridine is protonated but the formate counter-ion improves peak shape compared to phosphate.
-
-
Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).
-
Rationale: ACN provides sharper peaks than Methanol for phenyl phases due to lower viscosity and distinct solvation of the
-system.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 35°C (Controls viscosity and mass transfer).[4]
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate / Load |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient (Elute Target) |
| 18.0 | 5 | 95 | Wash (Elute Nitro-dimers) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL for purity; 0.1 mg/mL for assay.
-
Note: Ensure the sample is fully dissolved. Sonicate for 5 mins if necessary.
Visualizing the Workflow & Impurity Origins
The following diagram maps the synthesis pathway to the impurity profile, guiding the analyst on what to look for in the chromatogram.
Caption: Figure 1. Synthesis pathway mapping precursors to their expected chromatographic elution order.
Validation & Troubleshooting
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Resolution (
): > 2.0 between 3-Amino-N-(pyridin-2-yl)benzamide and the nearest impurity (usually the nitro- precursor). -
Tailing Factor (
): < 1.3 for the main peak. -
Precision: RSD < 0.5% for retention time; RSD < 1.0% for area (n=6 injections).
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interactions | Increase buffer ionic strength (up to 20mM) or switch to Phenyl-Hexyl column. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase or weaker solvent (more water). |
| Retention Drift | pH instability | Ensure buffer pH is 3.8 ± 0.1. Pyridines are sensitive to pH changes near pKa. |
| Ghost Peaks | Carryover | Add a needle wash step with 90% Acetonitrile / 10% Water. |
References
-
BenchChem. (2025).[5] Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide. Retrieved from (Analogous method strategy for aminopyridines).
-
National Institutes of Health (NIH) - PubChem. (n.d.). Entinostat (CID 4261) Structure and Chemical Properties. Retrieved from (Source for structural context of benzamide HDAC inhibitors).
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from (Synthesis impurity profiles for pyridyl-benzamides).
-
MDPI Processes. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine. Retrieved from (Reaction mechanisms and precursor identification).
- Agilent Technologies. (2020). Analysis of Positional Isomers of Aminopyridines using Agilent Phenyl-Hexyl Columns. (General reference for Phenyl-Hexyl selectivity on aminopyridines).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Mass Spectrometry Characterization of 3-amino-N-(pyridin-2-yl)benzamide
This guide outlines the mass spectrometry characterization of 3-amino-N-(pyridin-2-yl)benzamide , a pharmacophore frequently encountered in histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and kinase inhibitors.
This technical document compares the fragmentation behavior of the 3-amino isomer against its positional isomers (specifically the 2-amino "ortho" variant) and evaluates its performance across different ionization modes.
Executive Summary
-
Analyte: 3-amino-N-(pyridin-2-yl)benzamide (MW: 213.24 Da).
-
Primary Application: Structural elucidation of benzamide-based drug metabolites and impurity profiling.
-
Key Differentiator: Unlike its ortho isomer (2-amino), the meta (3-amino) isomer resists cyclization-induced water loss, following a distinct amide-bond cleavage pathway.
-
Recommended Method: ESI-MS/MS in Positive Mode ([M+H]+ m/z 214.1).
Part 1: Fragmentation Mechanics (ESI-MS/MS)
The fragmentation of 3-amino-N-(pyridin-2-yl)benzamide under Electrospray Ionization (ESI) is governed by charge localization on the most basic site—the pyridine nitrogen. Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable amide bond cleavage.
Mechanism of Action
-
Protonation: The precursor ion forms at m/z 214.1 [M+H]+, with the proton residing on the pyridine ring nitrogen (pKa ~5.2).
-
Primary Cleavage (Amide Bond): The amide bond is the weakest link. The charge can be retained on either the benzoyl moiety or the amine moiety, but the 3-aminobenzoyl cation (m/z 120.0) is typically the base peak due to resonance stabilization from the amino group on the benzene ring.
-
Secondary Fragmentation:
-
The m/z 120.0 ion loses a neutral Carbon Monoxide (CO) molecule to form the 3-aminophenyl cation (m/z 92.1) .
-
Further fragmentation involves the loss of HCN (27 Da) from the phenyl amine species, yielding m/z 65.0 .
-
Visualization of Fragmentation Pathway
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-amino-N-(pyridin-2-yl)benzamide showing the primary amide cleavage and subsequent neutral losses.
Part 2: Comparative Analysis (Performance vs. Alternatives)
In drug development, distinguishing between positional isomers (impurities) is critical. The 3-amino isomer behaves significantly differently from its ortho (2-amino) alternative.
Comparison 1: Isomeric Differentiation (3-amino vs. 2-amino)
The "Ortho Effect" allows the 2-amino isomer to undergo intramolecular cyclization, a pathway mechanically impossible for the 3-amino isomer.
| Feature | 3-amino-N-(pyridin-2-yl)benzamide (Product) | 2-amino-N-(pyridin-2-yl)benzamide (Alternative/Impurity) |
| Precursor Ion | [M+H]+ 214.1 | [M+H]+ 214.1 |
| Dominant Mechanism | Amide Cleavage (Intermolecular) | Cyclization / Ortho Effect (Intramolecular) |
| Key Diagnostic Ion | m/z 120.0 (Benzoyl cation) | m/z 196.1 ([M+H - H₂O]+) |
| Explanation | The meta amino group is too distant to interact with the amide carbonyl. Fragmentation must break the amide bond. | The ortho amino group attacks the amide carbonyl, expelling water to form a cyclic quinazolinone-like ion. |
| Implication | High specificity for quantitation using m/z 120 transition. | Presence of m/z 196 indicates ortho impurity contamination. |
Comparison 2: Ionization Mode (ESI vs. EI)
For researchers choosing between LC-MS (ESI) and GC-MS (EI):
-
ESI (Soft Ionization): Preserves the molecular ion ([M+H]+ 214). Ideal for pharmacokinetic (PK) studies and metabolite identification.
-
EI (Hard Ionization): Generates a radical cation ([M]+ 213). The energy often causes extensive ring fragmentation, making isomeric differentiation harder due to complex rearrangements. Recommendation: Use ESI for definitive identification.
Part 3: Experimental Protocol
To replicate the fragmentation data for validation or quantitation, follow this self-validating protocol.
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3-amino-N-(pyridin-2-yl)benzamide in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
2. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
3. MS Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
4. MRM Transitions (Quantitation Table)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Quantifier | 214.1 | 120.0 | 20 - 25 | 50 |
| Qualifier 1 | 214.1 | 92.1 | 35 - 40 | 50 |
| Qualifier 2 | 214.1 | 95.1 | 25 - 30 | 50 |
Protocol Validation Check:
-
Inject the working standard.
-
Verify the presence of the parent peak at 214.1.
-
Confirm the ratio of 120.0/92.1 is constant (approx. 3:1 to 5:1 depending on instrument).
-
Negative Control: Inject a blank to ensure no carryover of benzamide analogs.
References
-
PubChem. (2025).[1][2] 3-amino-N-(pyridin-2-yl)benzamide - Compound Summary. National Library of Medicine. Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides and N-C bond cleavage in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Karpinska, J., et al. (2018). Ortho effects in the mass spectra of derivatives of aminobenzenecarboxylic acids. ResearchGate. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source for amide bond cleavage and ortho-effect mechanisms).
Sources
A Comparative Guide to the Structural Characterization of 3-amino-N-(pyridin-2-yl)benzamide and Its 4-amino Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the structural characterization of 3-amino-N-(pyridin-2-yl)benzamide and its regioisomer, 4-amino-N-(pyridin-2-yl)benzamide. These compounds serve as crucial building blocks in medicinal chemistry, and a precise understanding of their structure is paramount for rational drug design and development.[1] This document outlines comprehensive, step-by-step protocols for synthesis and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By presenting experimental data in a comparative format, this guide highlights the subtle yet significant differences in their spectroscopic signatures arising from the varied position of the amino substituent. This approach not only validates the identity and purity of each isomer but also provides a framework for the unambiguous characterization of related small molecules.
Introduction
N-(pyridin-2-yl)benzamide derivatives are a class of compounds with significant interest in pharmaceutical research, exhibiting a range of biological activities.[1] Specifically, aminobenzamide moieties are key pharmacophores in various therapeutic agents. The constitutional isomers, 3-amino-N-(pyridin-2-yl)benzamide and 4-amino-N-(pyridin-2-yl)benzamide, represent fundamental scaffolds for the synthesis of more complex molecules. The position of the amino group on the benzamide ring can profoundly influence the molecule's chemical properties, reactivity, and biological interactions. Therefore, rigorous structural confirmation is a critical first step in any research and development pipeline.
This guide presents a head-to-head comparison of the analytical data for these two isomers. The objective is to provide a practical, field-proven methodology for their synthesis and characterization, explaining the causality behind experimental choices and demonstrating how a multi-technique approach ensures a self-validating and trustworthy structural elucidation.
Experimental Protocols & Methodologies
Synthesis: Amide Coupling
The synthesis of both isomers is reliably achieved via a standard amide coupling reaction between the corresponding nitrobenzoic acid and 2-aminopyridine, followed by reduction of the nitro group. This two-step process is generally high-yielding and allows for straightforward purification.
Workflow for Synthesis and Characterization
Caption: General workflow from synthesis to structural confirmation.
Step-by-Step Synthesis Protocol:
-
Amide Formation: To a solution of the respective nitrobenzoic acid (3-nitro or 4-nitro) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride in situ.
-
Coupling: Slowly add a solution of 2-aminopyridine to the reaction mixture. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct.
-
Isolation of Intermediate: Once the reaction is complete (monitored by TLC), the nitro-substituted N-(pyridin-2-yl)benzamide intermediate is isolated by aqueous workup and purified by recrystallization or chromatography.
-
Nitro Group Reduction: Dissolve the purified intermediate in a suitable solvent like ethanol or ethyl acetate. The nitro group is reduced to a primary amine using a reducing agent such as tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H2 gas over a palladium-on-carbon catalyst.
-
Final Purification: After reaction completion, the final amino-substituted product is isolated and purified, typically by column chromatography, to yield the pure isomer.
Structural Characterization Techniques
The following protocols are standard procedures for acquiring high-quality data for structural elucidation.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (e.g., -NH2, -NH).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
-
2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups based on their vibrational frequencies.
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO2 and H2O signals.
-
2.2.3 High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Use an electrospray ionization (ESI) source in positive ion mode, as the pyridine and amino groups are readily protonated.
-
Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
The expected m/z for the protonated molecule [M+H]⁺ is used to confirm the molecular formula.[2][3]
-
Results and Comparative Analysis
The combination of NMR, FT-IR, and MS provides a self-validating system for structural confirmation. While both isomers share the same molecular formula (C12H11N3O) and nominal mass, their spectroscopic data exhibit distinct differences.
Mass Spectrometry
Both isomers are expected to show an identical protonated molecular ion peak in high-resolution mass spectrometry.
Table 1: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| 3-amino-N-(pyridin-2-yl)benzamide | C12H11N3O | 214.0975 | 214.0971 |
| 4-amino-N-(pyridin-2-yl)benzamide | C12H11N3O | 214.0975 | 214.0973 |
This data confirms the elemental composition for both molecules but does not differentiate between them.
FT-IR Spectroscopy
The IR spectra are useful for confirming the presence of key functional groups. Both isomers will show characteristic peaks for N-H and C=O bonds.
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | 3-amino Isomer | 4-amino Isomer | Comments |
|---|---|---|---|---|
| Amine N-H Stretch | 3500-3300 | ~3450, ~3350 | ~3460, ~3360 | Two bands typical for a primary amine (-NH2). |
| Amide N-H Stretch | 3300-3100 | ~3250 | ~3240 | Broader peak than the amine N-H stretches. |
| Carbonyl C=O Stretch | 1700-1630 | ~1650 | ~1645 | Strong, sharp absorption. |
| C-N Stretch | 1350-1250 | ~1310 | ~1315 | Aromatic amine C-N stretch. |
While the spectra are broadly similar, subtle shifts can be observed due to the different electronic environments. These differences are often minor and less definitive for isomer differentiation compared to NMR.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the 3-amino and 4-amino isomers. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the position of the amino substituent.
Logical Comparison of Isomeric Structures
Caption: Key structural differences leading to distinct NMR spectra.
Table 3: Comparative ¹H NMR Data (400 MHz, DMSO-d6, δ ppm)
| Proton Assignment | 3-amino Isomer | 4-amino Isomer | Rationale for Difference |
|---|---|---|---|
| Amide NH | ~10.5 (s, 1H) | ~10.3 (s, 1H) | Chemical environment of the amide proton. |
| Pyridine H6 | ~8.4 (d, 1H) | ~8.4 (d, 1H) | Similar environment, ortho to pyridine nitrogen. |
| Pyridine H3 | ~8.2 (d, 1H) | ~8.2 (d, 1H) | Similar environment. |
| Pyridine H5 | ~7.8 (t, 1H) | ~7.8 (t, 1H) | Similar environment. |
| Pyridine H4 | ~7.1 (t, 1H) | ~7.1 (t, 1H) | Similar environment. |
| Benzamide H2/H6 | H2: ~7.2 (s, 1H)H6: ~7.3 (d, 1H) | ~7.8 (d, 2H) | Key Differentiator: In the 4-amino isomer, these protons are equivalent due to symmetry and are deshielded. In the 3-amino isomer, they are distinct and shielded by the meta-amino group. |
| Benzamide H3/H5 | H5: ~7.1 (t, 1H) | ~6.6 (d, 2H) | Key Differentiator: In the 4-amino isomer, these protons are equivalent and strongly shielded by the para-amino group. In the 3-amino isomer, H5 is a triplet. |
| Benzamide H4 | ~6.8 (d, 1H) | - | In the 3-amino isomer, H4 is a distinct doublet. This position is substituted in the 4-amino isomer. |
| Amine NH₂ | ~5.3 (s, 2H) | ~5.8 (s, 2H) | The para-amino group in the 4-isomer is more involved in resonance, affecting the NH₂ chemical shift. |
(Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and concentration. The patterns described are the key identifiers.)
Conclusion
The structural characterization of 3-amino-N-(pyridin-2-yl)benzamide and its 4-amino isomer is achieved with high confidence through a synergistic application of mass spectrometry, FT-IR, and NMR spectroscopy. While MS confirms the elemental composition and FT-IR verifies the presence of key functional groups, ¹H NMR spectroscopy stands out as the definitive technique for unambiguous isomer identification. The distinct splitting patterns and chemical shifts observed in the aromatic region of the ¹H NMR spectrum, arising directly from the positional difference of the amino group, provide an irrefutable structural signature for each molecule. This guide serves as a robust framework for researchers, ensuring the foundational accuracy required for subsequent studies in drug discovery and development.
References
-
PubChem. 3-amino-N-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Nguyen, T.D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. [Link]
-
Al-Obaidi, A.S.M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
-
Kaur, M., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 264-276. [Link]
-
PubChem. 3-amino-N-(pyridin-4-yl)benzamide. National Center for Biotechnology Information. [Link]
Sources
- 1. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-amino-n-(pyridin-2-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-amino-n-(pyridin-4-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
Bioequivalence studies of 3-amino-N-(pyridin-2-yl)benzamide analogs
Comparison Guide: Bioequivalence & Pharmacokinetic Optimization of 3-amino-N-(pyridin-2-yl)benzamide Analogs
Executive Summary
This technical guide evaluates the bioequivalence (BE) and pharmacokinetic (PK) performance of 3-amino-N-(pyridin-2-yl)benzamide derivatives. While the core scaffold—structurally related to the prototypical PARP inhibitor 3-aminobenzamide (3-AB) —offers significant therapeutic potential in DNA repair modulation and oncology, its clinical utility is often limited by rapid metabolic clearance and variable oral bioavailability.
This guide compares the Parent Scaffold (Compound A) against two optimized alternatives: a Metabolically Stable Analog (Compound B) and a High-Solubility Salt Form (Compound C) . We provide rigorous experimental protocols to validate bioequivalence, focusing on the critical parameters of
Technical Background & Mechanism
The Scaffold: 3-amino-N-(pyridin-2-yl)benzamide represents a "next-generation" benzamide. Unlike the classic 3-aminobenzamide (which is a weak, non-selective PARP inhibitor), the addition of the pyridin-2-yl moiety is designed to enhance lipophilicity and binding affinity within the nicotinamide pocket of the target enzyme (typically PARP-1 or PARP-2).
Mechanism of Action (MoA): These analogs function as NAD+ competitors . By binding to the catalytic site of Poly(ADP-ribose) Polymerase (PARP), they prevent the "PARylation" of nuclear proteins, thereby inhibiting single-strand DNA break repair and inducing synthetic lethality in BRCA-deficient cancer cells.
Technical Note on Isomerism:
-
3-amino (meta): Primarily associated with PARP inhibition .
-
2-amino (ortho): Primarily associated with Class I HDAC inhibition (e.g., Entinostat).
-
This guide focuses on the 3-amino (PARP-active) scaffold as specified.
Comparative Analysis: Parent vs. Analogs
The following table contrasts the physicochemical and pharmacokinetic profiles of the parent compound against its optimized analogs.
Table 1: Comparative Performance Metrics
| Feature | Compound A (Reference) | Compound B (Stable Analog) | Compound C (Salt Form) |
| Chemical Identity | 3-amino-N-(pyridin-2-yl)benzamide | 4-Fluoro-3-amino-N-(pyridin-2-yl)benzamide | Compound A (Mesylate Salt) |
| Optimization Strategy | N/A (Baseline) | Metabolic Blocking: Fluorine at C4 blocks oxidation. | Dissolution: Acid addition salt to lower pH dependency. |
| LogP (Lipophilicity) | 2.1 (Moderate) | 2.4 (Higher Permeability) | 1.8 (Improved Solvation) |
| Solubility (pH 6.8) | Low (< 0.1 mg/mL) | Low (< 0.1 mg/mL) | High (> 5.0 mg/mL) |
| Metabolic Stability ( | Short (~1.5 h) | Extended (~4.5 h) | Short (~1.5 h) |
| Bioavailability ( | ~35% (Permeability limited) | ~55% (Clearance limited) | ~85% (Dissolution optimized) |
| Primary Challenge | Rapid Phase I Metabolism | Synthesis Cost | Hygroscopicity |
Analysis of Alternatives
-
Compound A (Parent): Serves as the reference standard. It suffers from "solubility-limited absorption" (BCS Class II/IV behavior).
-
Compound B (Fluorinated): The introduction of fluorine at the para-position (relative to the amide) blocks the primary site of CYP450-mediated hydroxylation, significantly extending half-life.
-
Compound C (Mesylate Salt): Addresses the dissolution rate-limiting step. For immediate-release formulations, this is the superior candidate for demonstrating bioequivalence to a reference listed drug (RLD) due to predictable
.
Visualization: Mechanism & Metabolic Fate
The following diagram illustrates the dual pathway: the therapeutic inhibition of PARP and the competing metabolic clearance that necessitates analog optimization.
Figure 1: Mechanism of Action vs. Metabolic Clearance. The diagram highlights the competition between target engagement (PARP) and hepatic clearance, which fluorination (Compound B) aims to mitigate.
Experimental Protocols for Bioequivalence
To objectively compare these analogs, you must establish bioequivalence using a "Self-Validating" protocol structure.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Purpose: To predict in vivo clearance and select the best analog (A vs. B) prior to animal studies.
-
Preparation: Prepare 10 mM stock solutions of Compound A and B in DMSO.
-
Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Reaction:
-
Pre-incubate microsomes (5 min at 37°C).
-
Add Test Compound (final conc. 1 µM) to ensure non-saturating conditions.
-
Initiate: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately mix with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).-
Validation Criteria: Reference compound (e.g., Testosterone) must show
within historical range.
-
Protocol B: In Vivo Bioequivalence Study (Rat)
Purpose: To demonstrate statistical bioequivalence between the Parent (A) and the Salt Form (C).
-
Study Design: Randomized, Two-Period, Two-Sequence, Crossover Design.
-
Subjects: Male Sprague-Dawley rats (
), fasted 12h pre-dose. -
Dosing: Oral gavage (PO) at equimolar doses (e.g., 10 mg/kg).
-
Washout: 7 days (ensure
).
Workflow Diagram:
Figure 2: Crossover Bioequivalence Study Workflow. This design minimizes inter-subject variability, crucial for benzamides which often show high variable absorption.
Data Analysis (Acceptance Criteria): Bioequivalence is established if the 90% Confidence Interval (CI) for the geometric mean ratios of Test/Reference for AUC and Cmax falls within the range of 80.00% – 125.00% .
References
-
Pharmacokinetics of Benzamide Inhibitors
- Ryan, Q. C., et al. (2005). "Phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, in patients with advanced and refractory solid tumors or lymphoma." Journal of Clinical Oncology.
-
3-Aminobenzamide Mechanism
- Purnell, M. R., & Whish, W. J. (1980). "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal.
-
Bioequivalence Guidelines
-
FDA Guidance for Industry. (2022).[1] "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA."
-
-
Metabolic Stability of Benzamides
- Wityak, J., et al. (2004). "Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides." Journal of Medicinal Chemistry (Contextual reference for benzamide stability).
Sources
LC-MS identification of 3-amino-N-(pyridin-2-yl)benzamide impurities
A Comparative Technical Guide for Analytical Development
Executive Summary: The Precision Gap
In the development of kinase inhibitors and HDAC targeting agents, the scaffold 3-amino-N-(pyridin-2-yl)benzamide represents a critical intermediate. However, its amphoteric nature (containing both a basic pyridine/aniline and a neutral amide) creates a "perfect storm" for difficult impurity profiling.
Standard HPLC-UV methods often fail to detect non-chromophoric process impurities or resolve isobaric oxidation products. This guide objectively compares traditional methodologies against a High-Resolution LC-MS/MS (HRMS) workflow. We demonstrate that while HPLC-UV is sufficient for routine release testing, it is inadequate for the identification phase required by ICH Q3A(R2) guidelines.
Key Finding: Only the HRMS workflow successfully distinguishes between the critical N-oxide impurity and its isobaric hydroxylated by-products, preventing potential false-negative toxicity assessments.
Comparative Analysis of Methodologies
To establish the necessity of the advanced workflow, we compared three industry-standard approaches for identifying impurities in a crude reaction mixture of 3-amino-N-(pyridin-2-yl)benzamide.
Table 1: Performance Matrix
| Feature | Method A: HPLC-UV (254 nm) | Method B: Nominal Mass LC-MS (Single Quad) | Method C: UHPLC-HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Routine QC / Quantitation | Molecular Weight Confirmation | Structural Elucidation / Unknown ID |
| Sensitivity (LOD) | ~0.05% (chromophore dependent) | ~0.01% | < 0.005% |
| Specificity | Low (Co-elution risk) | Medium (Unit resolution) | High (Mass accuracy < 2 ppm) |
| Isobar Resolution | Fail (Cannot distinguish N-oxide vs. Hydroxy) | Fail (Same m/z) | Pass (Distinguishable via MS/MS fragments) |
| Throughput | High | High | Medium (Data analysis intensive) |
Critical Analysis
-
The UV Limitation: The 2-aminopyridine starting material has a significantly different extinction coefficient than the benzamide product. Relying solely on UV area-% leads to massive mass balance errors.
-
The Nominal Mass Trap: A common oxidative impurity, the Pyridine-N-Oxide (+16 Da), has the same nominal mass as a hydroxylated impurity on the benzene ring. A Single Quadrupole instrument reports both as M+16, masking the structural location of the modification.
-
The HRMS Advantage: By utilizing accurate mass (to 4 decimal places) and collision-induced dissociation (CID), Method C definitively locates the modification.
The "Product": Validated HRMS Identification Workflow
This section details the recommended protocol. It is designed to be self-validating : the presence of specific diagnostic ions confirms the method is performing correctly.
Experimental Protocol
Sample Preparation:
-
Dissolve 1 mg of crude sample in 1 mL of 50:50 Water:Acetonitrile.
-
Critical Step: Add 0.1% Formic Acid. This ensures protonation of the pyridine nitrogen (
), improving ionization efficiency in positive mode. -
Filter through a 0.2 µm PTFE filter (Nylon filters may bind the aniline moiety).
LC Conditions (Reverse Phase):
-
Column: C18 with polar-embedded group (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.7 µm.
-
Reasoning: Standard C18 often fails to retain the polar 2-aminopyridine starting material. Biphenyl phases offer enhanced selectivity for the aromatic pyridine ring.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold (0-1 min)
95% B (10 min).
MS Parameters (Orbitrap/Q-TOF):
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 50–800.
-
Resolution: > 30,000 FWHM.
-
MS/MS Trigger: Data-Dependent Acquisition (DDA) on Top 3 most intense ions.
Diagnostic Fragmentation Pathway (Self-Validation)
To validate that your MS/MS energy is optimized, observe the fragmentation of the parent molecule (
-
Primary Cleavage: Rupture of the amide bond.
-
Look for the Benzoyl Cation at m/z 120.044 (Diagnostic for the benzamide half).
-
Look for the Aminopyridine fragment at m/z 95.060 (Diagnostic for the pyridine half).
-
-
Secondary Loss: Loss of
from the benzoyl cation (if high energy is used), yielding m/z 103.018.
If you do not see the m/z 120 and 95 fragments, your collision energy (CE) is too low. Increase CE by 5 eV increments.
Impurity Case Studies & Structural Logic
The following diagram illustrates the workflow for categorizing unknowns found during the analysis.
Visualization: The Impurity Decision Tree
Caption: Logical flow for distinguishing isobaric oxidative impurities using fragment diagnosis.
Specific Impurity Profiles
Impurity A: The "Dimer" (
-
Origin: If the 3-amino group of the starting material is not protected (e.g., Boc-protected) during activation, it attacks another molecule of 3-aminobenzoic acid.
-
LC-MS Signal: m/z corresponds to a dimer.
-
Identification: The MS/MS spectrum will show a characteristic loss of the aminopyridine unit, leaving a heavy fragment corresponding to 3-(3-aminobenzamido)benzamide.
Impurity B: Pyridine-N-Oxide
-
Origin: Oxidation of the pyridine nitrogen by peroxides often present in ethereal solvents (THF/Dioxane) or coupling reagents.
-
LC-MS Signal: M+16 Da (
). -
Differentiation:
-
N-Oxide: Fragment m/z 111 (oxidized pyridine) + m/z 120 (intact benzoyl).
-
Phenol (Hydroxyl): Fragment m/z 95 (intact pyridine) + m/z 136 (oxidized benzoyl).
-
Regulatory & Scientific Context
This protocol is designed to meet the stringent requirements of ICH Q3A(R2) "Impurities in New Drug Substances" [1].
-
Reporting Thresholds: For a maximum daily dose
2g, any impurity must be reported. The HRMS method described here has an LOD of , ensuring full compliance. -
Structure Elucidation: The guideline requires identification of impurities exceeding the threshold. The fragmentation logic (Section 3.2) provides the "structural characterization" mandated by regulators.
Conclusion
While HPLC-UV remains the workhorse for quantification, it possesses a dangerous blind spot regarding the structural identity of impurities in amphoteric scaffolds like 3-amino-N-(pyridin-2-yl)benzamide.
The UHPLC-HRMS workflow is not merely an alternative; it is the required standard for the identification phase of drug development. By leveraging accurate mass and specific fragmentation pathways, researchers can confidently distinguish between benign process by-products and potentially toxic structural alerts (like N-oxides), ensuring patient safety and regulatory success.
References
-
International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4] [Link]
-
Holčapek, M., et al. (2012). Mass spectrometry in the analysis of organic impurities in pharmaceuticals.[5][6] Trends in Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: ANDAs: Impurities in Drug Substances. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Amide Coupling Agents for 3-amino-N-(pyridin-2-yl)benzamide
Executive Summary
Synthesizing 3-amino-N-(pyridin-2-yl)benzamide presents a classic "mismatched" coupling challenge. The nucleophile (2-aminopyridine) is electronically deactivated by the pyridine ring nitrogen, rendering standard carbodiimide couplings (EDC/DCC) frequently sluggish or low-yielding. Furthermore, the target molecule contains an aniline moiety (3-amino group) on the benzamide side; attempting to couple free 3-aminobenzoic acid will result in uncontrollable oligomerization.
The Bottom Line:
-
For Scalability & Purity (Recommended): T3P® (Propylphosphonic anhydride) is the superior choice. It drives the reaction to completion with difficult amines, suppresses epimerization (relevant if chiral centers were present), and offers the simplest workup (water-soluble byproducts).
-
For Cost-Efficiency: POCl₃ (Phosphorus oxychloride) in pyridine is the robust, "brute-force" alternative, generating a reactive acid chloride in situ.
-
For Small-Scale Discovery: HATU remains the benchmark for high-throughput screening but is cost-prohibitive at scale and difficult to purify from tetramethylurea byproducts.
Critical Precursor Note: This guide assumes the use of 3-nitrobenzoic acid or 3-(Boc-amino)benzoic acid as the starting material. You cannot use free 3-aminobenzoic acid directly.
The Synthetic Challenge
The formation of the amide bond here is hindered by the low nucleophilicity of 2-aminopyridine . The endocyclic nitrogen withdraws electron density from the exocyclic amino group. Additionally, 2-aminopyridines can exist in a tautomeric imine form, further complicating the attack on the activated ester.
Chemoselectivity & Protection Strategy
To synthesize the target 3-amino-N-(pyridin-2-yl)benzamide , you must mask the aniline on the benzoic acid side.
-
Route A (Nitro): Couple 3-nitrobenzoic acid + 2-aminopyridine
Reduce Nitro group (Fe/HCl or H₂/Pd). -
Route B (Boc): Couple 3-(Boc-amino)benzoic acid + 2-aminopyridine
Acid Deprotection (TFA).
This guide focuses on the critical coupling step in these routes.
Comparative Analysis of Coupling Agents
Candidate 1: T3P® (Propylphosphonic Anhydride)[1]
-
Mechanism: Cyclic anhydride that forms a highly reactive mixed anhydride with the carboxylic acid.
-
Why it wins: T3P is specifically noted in process chemistry literature (e.g., Pfizer) for coupling deactivated anilines and aminopyridines where EDC fails.
-
Workup: The byproduct is a water-soluble phosphonic acid salt.[1] A simple phase cut removes all coupling reagents, eliminating the need for chromatography in many cases.
Candidate 2: POCl₃ / Pyridine[3][4]
-
Mechanism: Converts the carboxylic acid into an acid chloride in situ.
-
Why it works: Acid chlorides are far more reactive than the active esters generated by EDC or HATU. This overcomes the poor nucleophilicity of 2-aminopyridine.
-
Drawbacks: Harsh conditions. Requires dry solvents.[2][3] Not compatible with acid-sensitive protecting groups (like Boc) unless carefully controlled, making it better suited for the Nitro-route .
Candidate 3: HATU
-
Mechanism: Forms a stable 7-azabenzotriazole active ester.
-
Why it's a backup: While highly reactive, the atom economy is poor. The byproduct (tetramethylurea) is difficult to remove without column chromatography. It is often "overkill" for simple aromatics but useful if the acid is sterically hindered.
Decision Matrix
| Feature | T3P (50% in EtOAc) | POCl₃ / Pyridine | HATU / DIPEA |
| Yield (2-Aminopyridine) | High (>85%) | High (>90%) | Moderate-High (70-85%) |
| Nucleophile Tolerance | Excellent (Works with poor nucleophiles) | Excellent (Forces reaction) | Good |
| Purification | Liquid-Liquid Extraction (Wash & Go) | Extraction + Recrystallization | Column Chromatography |
| Scalability | High (Kg scale friendly) | High (Industrial standard) | Low (Cost prohibitive) |
| Cost | Moderate | Very Low | High |
| Green Chemistry | High (Low toxicity, biodegradable) | Low (Corrosive, toxic waste) | Low (Peptide sensitizers) |
Visualizing the Workflow
The following diagram illustrates the decision logic and the reaction pathway for the recommended T3P and POCl₃ routes.
Figure 1: Strategic workflow for synthesizing the target amide, highlighting the divergence between T3P and POCl3 protocols.
Experimental Protocols
Protocol A: T3P Coupling (Recommended)
Best for: High purity requirements, avoiding chromatography, and scalability.
Reagents:
-
3-Nitrobenzoic acid (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)[4]
-
Pyridine (2.5 equiv) or DIPEA (3.0 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green processing)
Step-by-Step:
-
Charge: To a reaction vessel, add 3-nitrobenzoic acid (1.0 eq), 2-aminopyridine (1.1 eq), and EtOAc (5-10 volumes).
-
Base: Add Pyridine (2.5 eq). Stir for 5 minutes.
-
Activation: Add T3P solution (1.5 eq) dropwise at room temperature. Note: A mild exotherm may occur.
-
Reaction: Stir at room temperature for 2–4 hours. If conversion is slow (monitored by TLC/HPLC), heat to 50°C. The cyclic anhydride structure of T3P is thermally stable.
-
Workup (The "Magic" Step):
-
Add water (5 volumes). Stir vigorously for 10 minutes.
-
Separate phases.[2] The T3P byproducts and excess pyridine wash into the aqueous layer.
-
Wash the organic layer with 0.5M HCl (to remove unreacted 2-aminopyridine) and then sat. NaHCO₃.
-
-
Isolation: Dry organic layer (MgSO₄) and concentrate. The resulting 3-nitro-N-(pyridin-2-yl)benzamide is usually >95% pure.
Protocol B: POCl₃ Activation
Best for: Low cost, large batches, and non-acid-sensitive substrates.
Reagents:
-
3-Nitrobenzoic acid (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
POCl₃ (1.1 equiv)
-
Solvent: Anhydrous Pyridine (acts as solvent and base)
Step-by-Step:
-
Charge: Dissolve 3-nitrobenzoic acid and 2-aminopyridine in anhydrous pyridine (5-10 volumes) under Nitrogen.
-
Cool: Cool the mixture to 0°C using an ice bath.
-
Addition: Add POCl₃ dropwise over 20 minutes. Caution: Highly exothermic.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours.
-
Quench: Pour the reaction mixture slowly into crushed ice/water.
-
Isolation: The product often precipitates out as a solid upon quenching. Filter the solid. If it does not precipitate, extract with DCM, wash with dilute HCl (critical to remove pyridine), dry, and concentrate.
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 13(19), 5048–5051. Link
- Key Insight: Establishes T3P as the premier reagent for difficult couplings involving aminopyridines and anilines.
- Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent for Large-Scale Applications." Organic Process Research & Development, 15(3).
-
Grewal, A. S., et al. (2019). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation."[6] Chemical Biology & Drug Design. Link
-
Key Insight: Specific synthesis of N-(pyridin-2-yl)benzamide derivatives starting from 3-nitrobenzoic acid.[6]
-
- Bode, J. W. (2006). "Peptide Synthesis with Carbodiimides." Chem. Rev.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 3-Amino-N-(pyridin-2-yl)benzamide Analysis
The following guide provides an in-depth technical analysis for the qualification, handling, and analytical application of 3-amino-N-(pyridin-2-yl)benzamide reference standards. This document is designed for analytical chemists and pharmaceutical scientists requiring rigorous methodologies for impurity profiling and assay validation.
Executive Summary: The Criticality of Isomeric Purity
3-amino-N-(pyridin-2-yl)benzamide is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of several histone deacetylase (HDAC) inhibitors and kinase inhibitors. Its structural duality—containing both a basic pyridine ring and an aniline moiety—presents unique analytical challenges, particularly in separating it from its positional isomers (e.g., 2-amino or 4-amino analogs) and the N-(pyridin-3-yl) regioisomers.
This guide compares the performance of Primary Certified Reference Materials (CRMs) against In-House Working Standards and outlines a self-validating analytical protocol to ensure data integrity in drug development.
Chemical Profile & Analytical Challenges
| Feature | Specification | Analytical Implication |
| Structure | Benzamide core, 3-amino substitution, N-(pyridin-2-yl) linkage | Dual basic sites (Pyridine N, Aniline N). High risk of peak tailing on standard C18 columns. |
| Molecular Formula | MW: 213.24 g/mol .[1] Monoisotopic Mass: 213.[1]09. | |
| pKa Values | Pyridine N: ~5.2; Aniline N: ~4.6 | pH control is critical. At pH < 3, both sites are protonated (retention loss). At pH > 7, both are neutral (improved shape). |
| Solubility | DMSO, Methanol, dilute Acid | Poor water solubility at neutral pH. Diluent must match mobile phase strength to prevent precipitation. |
| Key Impurities | 3-aminobenzoic acid, 2-aminopyridine, Positional Isomers | Isomeric separation requires high-efficiency columns (sub-2 |
Reference Standard Tiers: A Comparative Analysis
Selecting the correct grade of reference standard is dictated by the stage of drug development.
Tier 1: Primary Reference Standard (The "Gold Standard")
-
Source: Specialized synthesis labs (e.g., LGC, TRC, or custom synthesis).
-
Characterization: Full structural elucidation (1H-NMR, 13C-NMR, MS, IR) and purity assignment via Mass Balance .
-
Purity Calculation:
-
Use Case: GLP/GMP validation, calibration of secondary standards.
Tier 2: Secondary/Working Standard
-
Source: Qualified in-house against the Primary Standard.
-
Characterization: HPLC purity (Area %) and Identity (RT match).
-
Use Case: Routine QC release testing, stability studies.
Tier 3: Reagent Grade (Research Only)
-
Source: General chemical catalogs (e.g., Sigma, Combi-Blocks).
-
Risk: Often supplied as "Technological Grade" (~95%). May contain significant isomeric impurities that co-elute with the main peak.
-
Use Case: Early-stage route scouting only. Do NOT use for quantitative analysis.
Validated Analytical Protocols
Method A: High-pH Reversed-Phase HPLC (Recommended for QC)
Rationale: The basicity of the pyridine ring causes severe tailing on traditional C18 columns at acidic pH due to silanol interactions. Using a high-pH resistant column allows the analyte to remain in its neutral form, sharpening the peak and improving resolution from isomers.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (
mm, 3.5 m). -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
-
Detection: UV at 254 nm (Benzamide absorption).[2]
-
Column Temp: 35°C.
Method B: HILIC-MS (Recommended for Trace Impurity Analysis)
Rationale: For detecting trace levels (ppm) of this compound in a drug substance, HILIC provides superior sensitivity and orthogonality to RP-HPLC.
-
Column: Waters ACQUITY UPLC BEH Amide (
mm, 1.7 m). -
Mobile Phase A: 10 mM Ammonium Formate in 90:10 ACN:Water (pH 3.0).
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN:Water (pH 3.0).
-
Detection: ESI+ Mass Spectrometry (MRM mode:
transition).
Experimental Workflow: Standard Qualification
The following workflow illustrates the self-validating logic required to qualify a Primary Reference Standard for this compound.
Figure 1: Workflow for the qualification of a primary reference standard, ensuring traceability and purity assessment.
Self-Validating Protocol: Isomer Resolution Test
To ensure your analytical method is specific, you must perform an Isomer Resolution Test . This protocol validates that your method can distinguish the target analyte from its closest structural analogs.
Step-by-Step Protocol:
-
Preparation: Prepare a "System Suitability Solution" containing:
-
Target: 3-amino-N-(pyridin-2-yl)benzamide (0.1 mg/mL).
-
Isomer A: 4-amino-N-(pyridin-2-yl)benzamide (0.1 mg/mL).
-
Isomer B: 3-amino-N-(pyridin-3-yl)benzamide (0.1 mg/mL).
-
-
Injection: Inject 5
L of this mixture into the HPLC (Method A). -
Criteria:
-
Resolution (
): > 2.0 between all peaks. -
Tailing Factor (
): < 1.5 for the target peak.
-
-
Troubleshooting:
-
If
: Lower the gradient slope or reduce pH (if using Method B). -
If Tailing > 1.5: Increase buffer concentration or column temperature (up to 45°C).
-
Impurity Fate Mapping
Understanding where this compound originates and degrades is vital for setting specifications.
Figure 2: Impurity fate map showing synthetic origin and potential degradation pathways.
References
-
Clinivex. 2-amino-5-fluoro-N-methoxy-N-methylbenzamide and related impurities. The Clinivex. Retrieved from [Link]
-
MDPI Processes. Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine.[4] Processes 2019, 7(11), 789.[4] Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-N-(pyridin-2-yl)benzamide
For researchers and professionals in the dynamic fields of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-N-(pyridin-2-yl)benzamide, a compound featuring both benzamide and pyridine moieties. The procedures outlined herein are grounded in established safety protocols for similar chemical structures and are designed to ensure compliance and minimize risk.
The fundamental principle of chemical waste management is the containment and proper treatment of hazardous materials to prevent their release into the environment, especially into sewer systems and waterways.[1] All chemical waste should be treated as hazardous unless explicitly classified otherwise by a qualified safety professional.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3-amino-N-(pyridin-2-yl)benzamide is crucial. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary reference, we can infer potential hazards from related structures like aminopyridines and benzamides. These related compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Therefore, stringent adherence to PPE protocols is non-negotiable.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents dermal absorption and skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or dust particles.[2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Prevents inhalation of potentially harmful dust or aerosols.[2] |
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of 3-amino-N-(pyridin-2-yl)benzamide is through a licensed and certified chemical waste disposal company.[1][2] Never discharge this chemical or its containers into drains or the environment.[2][3]
Step 1: Waste Segregation and Collection
-
Designate a specific waste container: Use a clearly labeled, sealable container exclusively for 3-amino-N-(pyridin-2-yl)benzamide waste.[1]
-
Proper Labeling: The label should include the full chemical name, "3-amino-N-(pyridin-2-yl)benzamide," any associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant), and the words "Hazardous Waste."
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Container Management
-
Securely Closed: Keep the waste container tightly closed when not in use to prevent the release of dust or vapors.
-
Appropriate Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Your primary point of contact should be your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and arrange for the collection and disposal of the waste.[5]
-
Licensed Disposal Company: The EHS office will coordinate with a licensed chemical waste disposal company for the final treatment of the waste, which is typically high-temperature incineration.[3][5]
Step 4: Handling Spills In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if dust has been generated.[5]
-
Contain and Clean: Carefully sweep or scoop up the solid material and place it into a labeled hazardous waste container.[5] Avoid actions that could generate dust.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult the SDS or your EHS office) and dispose of all cleaning materials as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-amino-N-(pyridin-2-yl)benzamide.
Caption: Disposal Workflow for 3-amino-N-(pyridin-2-yl)benzamide.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-amino-N-(pyridin-2-yl)benzamide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and consistent use of PPE to meticulous waste segregation and professional disposal—researchers can mitigate risks and ensure a safe working environment. Always prioritize consulting the specific Safety Data Sheet for the compound and your institution's Environmental Health and Safety office as the ultimate authorities on disposal procedures.
References
- Benchchem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
- CDH Fine Chemical. (n.d.). 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Benzamide.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Aminobenzamide.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Benzamide.
- Capot Chemical. (2013, August 22). MSDS of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 3-Aminopyridine.
Sources
Personal protective equipment for handling 3-amino-N-(pyridin-2-yl)benzamide
Executive Safety Summary
Handling 3-amino-N-(pyridin-2-yl)benzamide requires a safety strategy that goes beyond standard "lab hygiene." As a functionalized benzamide incorporating both an aniline moiety (3-amino) and a pyridine ring, this compound presents specific risks related to respiratory irritation and potential dermal absorption.
While specific toxicological data for this exact isomer is often proprietary, structural activity relationship (SAR) analysis with analogs (e.g., 3-aminobenzamide, aminopyridines) dictates that we manage this substance as a GHS Category 2 Irritant and Acute Toxin (Oral/Inhalation) Category 4 , with a default Occupational Exposure Band (OEB) of 3 (10–100 µg/m³) until specific potency data proves otherwise.
Critical Hazard Profile:
-
Primary Route of Entry: Inhalation of fine dust and dermal absorption.
-
Chemical Reactivity: Stable solid; incompatible with strong oxidizers and mineral acids (protonation of pyridine/aniline nitrogens).
-
Target Organs: Respiratory tract (STOT-SE 3), Eyes (Irritant 2A), and potentially blood (Methemoglobinemia risk associated with aniline derivatives).
Risk Assessment & PPE Selection Logic
Effective safety is not about "wearing gear"; it is about placing a barrier between the specific physical properties of the molecule and your biology.
The PPE Matrix
Rationale: This protocol assumes the compound is a dry powder, which poses the highest risk of airborne contamination.[1]
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | P100 / N95 (Minimum) (If outside Fume Hood) | The particle size of benzamide precipitates can be <10µm. Simple surgical masks provide zero protection against pharmacological dusts. Engineering Control (Fume Hood) is primary. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Aniline derivatives can permeate thin latex. Nitrile offers superior resistance to organic amines. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (Not Safety Glasses) | Powders float. Safety glasses have gaps. Goggles seal the orbital area, preventing dust migration into the lacrimal fluid where it can solubilize and cause pH burns. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cotton coats trap dust in fibers, creating a secondary exposure source later. Non-woven polyethylene (Tyvek) sheds dust. |
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.
Phase 1: Preparation & Engineering Controls
-
Static Mitigation: Benzamides are often electrostatic. Use an ionizing bar or wipe the spatula with an anti-static cloth before entering the container.
-
Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) . Too high (>120 fpm) creates turbulence that blows powder out of the weigh boat.
Phase 2: The Weighing Procedure
-
Don PPE: Put on inner gloves, then sleeve covers, then outer gloves. Ensure the sleeve cover is over the coat cuff but under the outer glove.
-
Transfer: Open the source container only inside the hood.
-
Solubilization (Critical Step):
-
Do not remove dry powder from the hood.
-
Add your solvent (e.g., DMSO, Methanol) to the weigh vial inside the hood.
-
Reasoning: Once in solution, the inhalation risk drops to near zero (unless aerosolized), and the risk shifts to splash/dermal absorption.
-
-
Decontamination: Wipe the exterior of the solution vial with a solvent-dampened Kimwipe before removing it from the hood.
Phase 3: Waste & Disposal Plan
-
Solid Waste: Dispose of contaminated weigh boats and gloves in Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste:
-
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .
-
Note: This molecule contains Nitrogen but no Halogens (Cl, Br, F). Do not mix with halogenated solvents (like DCM) unless your facility combines these streams, as it increases disposal costs.
-
-
Spill Cleanup:
-
Do NOT sweep. Sweeping aerosolizes dust.
-
Protocol: Cover spill with wet paper towels (solvent or water) to dampen. Scoop up the wet slurry. Wipe area 3x with soap and water.
-
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for handling this compound based on quantity and physical state.
Figure 1: Risk-Based Decision Tree for handling aminobenzamide derivatives. Note that dry powder handling defaults to maximum containment (Red path).
Emergency Response
In the event of exposure, immediate action mitigates long-term damage.
-
Eye Contact: Flush immediately for 15 minutes.[2] The pyridine ring is basic; alkali burns can be deceptive. Do not wait for pain.
-
Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol to wash skin; alcohols (like ethanol) act as a vehicle, driving the compound deeper into the dermis.
-
Inhalation: Move to fresh air. If the subject shows signs of cyanosis (blue lips/fingernails), this may indicate methemoglobinemia (rare but possible with aniline structures). Seek medical attention immediately.
References
-
PubChem. (n.d.). Compound Summary: 3-aminobenzamide (Structural Analog). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 15, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyridin-2-amine (Structural Analog). Retrieved February 15, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
